1-(Chloromethyl)-4-(difluoromethyl)benzene
Description
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Properties
IUPAC Name |
1-(chloromethyl)-4-(difluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRVOAQXHDVAMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physical properties of 4-(difluoromethyl)benzyl chloride
The following technical monograph provides an in-depth analysis of 4-(difluoromethyl)benzyl chloride , a specialized fluorinated building block used in medicinal chemistry and agrochemical synthesis.
Primary Classification: Fluorinated Benzylic Electrophile Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists
Executive Summary
4-(Difluoromethyl)benzyl chloride is a critical intermediate for introducing the 4-(difluoromethyl)benzyl moiety into small molecules. In modern drug design, the difluoromethyl group (
This guide details the physical properties, synthesis, and handling protocols for this compound. Due to its high reactivity and sensitivity, it is frequently generated in situ or used immediately after purification.
Chemical Identity & Structural Characterization[1][2][3][4][5]
| Parameter | Data / Description |
| Systematic Name | 1-(Chloromethyl)-4-(difluoromethyl)benzene |
| Molecular Formula | |
| Molecular Weight | 176.59 g/mol |
| Structure | |
| Key Functional Groups | Benzylic Chloride (Electrophile), Difluoromethyl (Lipophilic H-bond donor) |
| Precursor CAS | 444915-77-9 (4-(Difluoromethyl)benzyl alcohol) |
Note on CAS: While the alcohol precursor (CAS 444915-77-9) is widely cataloged, the chloride derivative is often treated as a transient intermediate or custom synthesis product. Users should reference the alcohol CAS for procurement and perform the chlorination step described in Section 5.
Physical Properties Matrix
As a close structural analog to 4-(trifluoromethyl)benzyl chloride (CAS 939-99-1), the physical properties of the difluoromethyl variant follow predictable trends based on the substitution of one fluorine atom with a hydrogen atom.
| Property | Value (Estimated/Analog-Based) | Scientific Rationale |
| Physical State | Liquid | Standard for low-MW benzyl chlorides. |
| Appearance | Colorless to pale yellow | Oxidation or hydrolysis leads to yellowing. |
| Boiling Point | ~195–205 °C (760 mmHg)~72–78 °C (12 mmHg) | Slightly higher than |
| Density | ~1.26 – 1.29 g/mL | Slightly lower than |
| Solubility | DCM, THF, Toluene, EtOAc | Hydrolyzes rapidly in water/alcohols. |
| Flash Point | > 75 °C | High flash point but combustible. |
Stability Profile
-
Hydrolytic Instability: Like all benzyl chlorides, this compound is prone to hydrolysis in the presence of moisture, generating HCl and the corresponding benzyl alcohol.
-
Thermal Stability: Stable at room temperature under inert atmosphere (
or Ar). -
Base Sensitivity: The benzylic position is susceptible to nucleophilic attack. Crucially , the
proton is weakly acidic ( ); strong bases (e.g., -BuLi, LDA) can deprotonate this position, leading to difluorocarbene elimination or polymerization.
Synthetic Utility & Application Logic
The primary value of 4-(difluoromethyl)benzyl chloride lies in its ability to transfer the 4-(difluoromethyl)benzyl group via Nucleophilic Substitution (
Bioisosteric Significance
The
-
Reactivity: High electrophilicity at the benzylic carbon.
-
Metabolic Stability: The
bonds protect the benzylic position from rapid metabolic oxidation compared to a methyl group.
Reaction Workflow Visualization
The following diagram illustrates the synthesis of the chloride from its alcohol precursor and its subsequent application in drug design.
Caption: Synthesis of 4-(difluoromethyl)benzyl chloride via chlorination and subsequent nucleophilic coupling.
Experimental Protocol: Synthesis & Handling
Objective: Preparation of 4-(difluoromethyl)benzyl chloride from 4-(difluoromethyl)benzyl alcohol.
Reagents
-
Precursor: 4-(Difluoromethyl)benzyl alcohol (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (1.2 equiv) -
Catalyst: DMF (Dimethylformamide) (0.05 equiv) - Optional, accelerates reaction.
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and an addition funnel. Purge with Nitrogen (
). -
Dissolution: Dissolve 4-(difluoromethyl)benzyl alcohol in anhydrous DCM (approx. 0.5 M concentration). Cool the solution to 0 °C in an ice bath.
-
Addition: Add
dropwise over 15 minutes. Caution: Evolution of and gas will occur. Vent to a scrubber. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (silica gel, UV visualization) for the disappearance of the alcohol.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove solvent and excess
. -
Note: Aqueous workup is discouraged to prevent hydrolysis. If necessary, wash rapidly with ice-cold saturated
, dry over , and concentrate immediately.
-
-
Purification: The crude material is typically sufficiently pure (>95%) for subsequent steps. If purification is required, use vacuum distillation (approx. 75 °C @ 12 mmHg).
Quality Control Check
-
1H NMR (
): Look for the benzylic methylene shift ( ) around 4.6 ppm.[1] The difluoromethyl proton ( ) appears as a triplet ( ) around 6.6–6.9 ppm.
Handling, Safety, & Storage[9][10][11]
Hazard Class: Corrosive, Lachrymator.[2]
| Hazard | Mitigation Strategy |
| Lachrymator | This compound is a potent tear agent.[2] Always handle in a functioning fume hood. Do not transport open containers outside the hood. |
| Corrosive | Causes severe skin burns and eye damage.[3][2][4][5] Wear nitrile gloves (double gloving recommended), lab coat, and chemical splash goggles. |
| Inhalation | Vapors are destructive to mucosal membranes. If inhaled, move to fresh air immediately.[2][6][5] |
| Storage | Store at 2–8 °C under inert gas ( |
Emergency Decision Tree
Caption: Immediate response protocol for exposure to benzylic chlorides.
References
-
PubChem. 4-(Trifluoromethyl)benzyl chloride Compound Summary (Analog Reference). National Library of Medicine. [Link]
Sources
- 1. Benzyl chloride: Synthesis, application and safety_Chemicalbook [chemicalbook.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
solubility of 1-(Chloromethyl)-4-(difluoromethyl)benzene in organic solvents
An In-Depth Technical Guide to the Solubility of 1-(Chloromethyl)-4-(difluoromethyl)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(chloromethyl)-4-(difluoromethyl)benzene in various organic solvents. Recognizing the critical role of solubility in drug development, chemical synthesis, and formulation, this document outlines the theoretical principles governing solubility, presents a detailed experimental protocol for its determination, and offers a structured approach to data analysis and interpretation. This guide is designed to equip researchers with the necessary knowledge to systematically evaluate the solubility profile of this and similar compounds, ensuring data integrity and reproducibility.
Introduction: The Significance of Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. In drug discovery and development, poor solubility can lead to unpredictable in vitro results, low bioavailability, and challenges in formulation, ultimately hindering the progress of promising drug candidates.[1] For synthetic chemists, understanding solubility is paramount for reaction optimization, product purification through crystallization, and chromatography.[2]
This guide focuses on 1-(chloromethyl)-4-(difluoromethyl)benzene, a substituted toluene derivative. Its molecular structure, featuring a polarizable chloromethyl group and a moderately polar difluoromethyl group on a nonpolar benzene ring, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent.
Physicochemical Properties and Predicted Solubility Behavior
-
Molecular Structure: The core benzene ring is nonpolar. The difluoromethyl group (-CHF₂) introduces some polarity due to the electronegativity of the fluorine atoms. The chloromethyl group (-CH₂Cl) is also polar and can participate in dipole-dipole interactions.
-
"Like Dissolves Like": This principle is central to predicting solubility.[2] It states that a solute will dissolve best in a solvent that has a similar polarity.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Given the significant nonpolar surface area of the benzene ring, the compound is expected to be soluble in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents have dipole moments and can engage in dipole-dipole interactions with the chloromethyl and difluoromethyl groups. Good solubility is anticipated.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are characterized by their ability to donate hydrogen bonds. While the subject compound cannot donate hydrogen bonds, the oxygen and halogen atoms can act as weak hydrogen bond acceptors. Moderate to good solubility is expected, though likely less than in polar aprotic solvents of similar polarity.
-
Aqueous Solubility: The compound is expected to have very low solubility in water due to its predominantly nonpolar character.
-
A related compound, 1-chloro-4-(difluoromethyl)benzene, has a predicted LogP (a measure of lipophilicity) of 3.2776, indicating a strong preference for nonpolar environments.[3]
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the equilibrium solubility of a pure compound is the shake-flask method .[4][5][6] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.
Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system, incorporating triplicate measurements and a rigorous analytical methodology.
Materials:
-
1-(Chloromethyl)-4-(difluoromethyl)benzene (purity >95%)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or other suitable glass vials with screw caps
-
Orbital shaker with temperature control[6]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, compatible with the organic solvents)
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Cuvettes (for UV-Vis) or HPLC vials
Procedure:
-
Preparation of Vials:
-
In triplicate for each solvent to be tested, add an excess amount of 1-(chloromethyl)-4-(difluoromethyl)benzene to a vial. A general rule is to add approximately 5-10 mg of the compound to 2 mL of solvent. Ensure that undissolved solid is visible.
-
-
Solvent Addition:
-
Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.
-
-
Equilibration:
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully draw the supernatant (the clear liquid phase) into a syringe.
-
Attach a syringe filter to the syringe and dispense the filtered saturated solution into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Concentration Analysis (HPLC Method Recommended):
-
Preparation of Standards: Prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) of a known high concentration. From this stock, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration standards.
-
HPLC Analysis: Analyze the calibration standards and the diluted sample solutions by HPLC. A reverse-phase C18 column is often a good starting point. The mobile phase and detection wavelength should be optimized for the compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area (from HPLC) versus the concentration of the standards.
-
Using the equation of the line from the calibration curve, calculate the concentration of the diluted sample solution.
-
Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This value is the solubility of the compound in that solvent at the specified temperature.
-
Data Presentation and Interpretation
The quantitative solubility data should be summarized in a clear and concise table for easy comparison.
Table 1: Solubility of 1-(Chloromethyl)-4-(difluoromethyl)benzene in Selected Organic Solvents at 25 °C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Nonpolar | Toluene | 2.4 | [Experimental Data] | [Calculated Data] |
| Hexane | 0.1 | [Experimental Data] | [Calculated Data] | |
| Polar Aprotic | Acetone | 5.1 | [Experimental Data] | [Calculated Data] |
| Ethyl Acetate | 4.4 | [Experimental Data] | [Calculated Data] | |
| Tetrahydrofuran (THF) | 4.0 | [Experimental Data] | [Calculated Data] | |
| Polar Protic | Ethanol | 4.3 | [Experimental Data] | [Calculated Data] |
| Methanol | 5.1 | [Experimental Data] | [Calculated Data] |
(Note: Polarity Index is a relative measure of a solvent's polarity. The data fields are to be populated with the results from the experimental protocol.)
The results should be interpreted in the context of the "like dissolves like" principle. For instance, high solubility in toluene and hexane would confirm the influence of the nonpolar benzene ring. Comparing solubility in acetone versus ethanol, which have similar polarity indices, can reveal the impact of hydrogen bonding on the dissolution process.
Conclusion
This guide provides a robust framework for the systematic determination and understanding of the solubility of 1-(chloromethyl)-4-(difluoromethyl)benzene. By adhering to the detailed experimental protocol and principles outlined herein, researchers can generate high-quality, reproducible solubility data. This information is invaluable for informed decision-making in drug development, process chemistry, and formulation science, ensuring that the full potential of this and other novel compounds can be realized.
References
- BioAssay Systems. (n.d.). Shake Flask Method Summary.
- Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Enamine. (n.d.). Shake-Flask Solubility Assay.
- World Health Organization (WHO). (2019). Annex 4.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Solubility test for Organic Compounds. (2024, September 24).
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Sigma-Aldrich. (n.d.). 1-(Chloromethyl)-4-(difluoromethoxy)benzene.
- Ali, H. M., et al. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scientific Research Publishing.
- Saal, C., & Gieringer, S. (2009).
- Cheméo. (n.d.). Chemical Properties of Benzene, 1-(chloromethyl)-4-fluoro- (CAS 352-11-4).
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
- ChemicalBook. (n.d.). 41772-09-2(1-(chloromethyl)-4-(difluoromethoxy)benzene) Product Description.
- Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.
- Sigma-Aldrich. (n.d.). 1-(Chloromethyl)-4-(difluoromethoxy)benzene | 41772-09-2.
- Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- BOC Sciences. (n.d.). Solubility Analysis.
- NIST. (n.d.). Benzene, 1-(chloromethyl)-4-fluoro-.
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 1,4-Dichlorobenzene in Organic Solvents.
- Sigma-Aldrich. (n.d.). 1-Chloro-4-(difluoromethyl)benzene | 43141-66-8.
- ChemScene. (n.d.). 1-Chloro-4-(difluoromethyl)benzene.
- PubChem. (n.d.). 1-Chloro-4-(chloromethyl)benzene.
Sources
An In-depth Technical Guide to 1-(Chloromethyl)-4-(difluoromethyl)benzene: Physicochemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(chloromethyl)-4-(difluoromethyl)benzene, a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs to project its physicochemical properties, including boiling and melting points. Furthermore, established synthetic routes for similar halogenated and fluorinated benzene derivatives are detailed, offering proven methodologies for the potential synthesis of the title compound. This document also explores the strategic importance of the difluoromethyl and chloromethyl moieties in drug design, providing context for the compound's potential applications in the development of novel therapeutics. Standardized protocols for the experimental determination of boiling and melting points are also presented to aid researchers in the characterization of this and similar novel chemical entities.
Introduction: The Significance of Fluorinated Benzene Derivatives
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. In the realm of drug discovery, fluorination is a widely employed strategy to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The difluoromethyl group (-CHF2) is of particular interest as it can act as a bioisostere for hydroxyl or thiol groups and participate in hydrogen bonding, offering unique opportunities for molecular design. Concurrently, the chloromethyl group (-CH2Cl) serves as a versatile synthetic handle, enabling a variety of chemical transformations for the construction of more complex molecular architectures.
1-(Chloromethyl)-4-(difluoromethyl)benzene incorporates both of these valuable functional groups, positioning it as a potentially crucial building block in the synthesis of novel pharmaceuticals and advanced materials. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 1-(Chloromethyl)-4-(difluoromethyl)benzene (Predicted) | C8H7ClF2 | 176.59 | No data available | No data available |
| 1-Chloro-4-(difluoromethyl)benzene | C7H5ClF2 | 162.57 | 65 @ 18 mmHg | No data available |
| 1-(Chloromethyl)-4-fluorobenzene | C7H6ClF | 144.57 | 183-185 | -3 |
| 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | 161.03 | 223 | 31 |
Table 1: Comparison of Physicochemical Properties of Related Benzene Derivatives.
Based on the data presented for analogous structures, 1-(chloromethyl)-4-(difluoromethyl)benzene is expected to be a liquid at room temperature with a relatively high boiling point, likely in the range of 200-230 °C at atmospheric pressure. The presence of the additional methylene and the difluoromethyl group compared to the analogs would likely increase its molecular weight and intermolecular forces, leading to a higher boiling point than 1-chloro-4-(difluoromethyl)benzene.
Synthesis Strategies
The synthesis of 1-(chloromethyl)-4-(difluoromethyl)benzene can be approached through established methods for the chloromethylation and difluoromethylation of aromatic rings. Two plausible synthetic pathways are outlined below.
Pathway 1: Chloromethylation of (Difluoromethyl)benzene
This approach involves the introduction of the chloromethyl group onto a pre-existing (difluoromethyl)benzene ring. A common method for this transformation is the Blanc chloromethylation reaction.
Methodological & Application
Strategic Functionalization of 4-(Difluoromethyl)benzyl Chloride: Application Note & Protocols
Executive Summary
This guide details the chemical handling and derivatization of 4-(difluoromethyl)benzyl chloride (CAS: 24862-58-1) .[1] Unlike standard benzyl chlorides, this substrate possesses a difluoromethyl (
The presence of the para-
Mechanistic Insight & Reactivity Profile
The "Fluorine Effect" on Substitution
To optimize reactions, one must understand the electronic push-pull of the substrate:
-
Electronic Withdrawal: The
group is an Electron Withdrawing Group (EWG) via induction ( ).[1] This pulls electron density away from the benzene ring and the benzylic carbon.[2] -
Impact on
: The destabilization of the benzylic carbocation intermediate makes pathways (solvolysis) slower compared to unsubstituted benzyl chloride.[1] -
Impact on
: The reduced electron density at the benzylic carbon makes it a "harder" electrophile, increasing susceptibility to backside attack by nucleophiles.
Conclusion: Reaction conditions should be tailored to favor
Stability of the Group
While generally robust, the benzylic proton of the
-
Risk: Exposure to extremely strong bases (e.g.,
-BuLi, LDA) can lead to deprotonation and potential -elimination or difluorocarbene formation.[1] -
Solution: The protocols below utilize mild to moderate inorganic bases (
, , ) which are perfectly safe for this substrate.[1]
Visualizing the Reaction Landscape
The following diagram outlines the divergent synthetic pathways available for this scaffold.
Figure 1: Divergent synthetic pathways for 4-(difluoromethyl)benzyl chloride via nucleophilic substitution.
Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Target: Synthesis of secondary/tertiary amines for lead optimization.[1]
Rationale: Amines are potent nucleophiles.[3] The risk here is poly-alkylation (the product amine reacting with another equivalent of benzyl chloride). We mitigate this by using the amine in slight excess or controlling addition rates.
Materials:
-
4-(Difluoromethyl)benzyl chloride (1.0 equiv)[1]
-
Secondary Amine (1.1 – 1.2 equiv)[1]
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv)[1] -
Solvent: Acetonitrile (MeCN) [Preferred] or DMF.[1]
Step-by-Step:
-
Preparation: Charge a reaction vial with
(2.0 equiv) and the secondary amine (1.1 equiv) in anhydrous MeCN (0.2 M concentration relative to halide). -
Addition: Add 4-(difluoromethyl)benzyl chloride (1.0 equiv) dropwise at room temperature (RT).
-
Note: If the amine is valuable/scarce, reverse the stoichiometry (use excess benzyl chloride) but be prepared to separate bis-alkylated byproducts.[1]
-
-
Reaction: Stir at
for 4–6 hours. Monitor by TLC or LC-MS.-
Endpoint: Disappearance of the chloride (
will shift significantly).[1]
-
-
Workup: Filter off the inorganic salts. Concentrate the filtrate. Partition between EtOAc and water.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: C-O Bond Formation (Etherification)
Target: Introduction of the
Rationale: Phenols are poor nucleophiles until deprotonated. Due to the "hard" nature of the electrophile, we use a Williamson Ether Synthesis approach. Cesium Carbonate (
Materials:
-
Phenol derivative (1.0 equiv)[1]
-
4-(Difluoromethyl)benzyl chloride (1.1 equiv)[1]
-
Base:
(1.5 equiv) or (1.1 equiv, for unreactive alcohols)[1] -
Solvent: DMF (N,N-Dimethylformamide) or Acetone.[1]
Step-by-Step:
-
Activation: Dissolve the phenol in DMF (0.5 M). Add
(1.5 equiv) and stir at RT for 15 minutes to generate the phenoxide. -
Alkylation: Add 4-(difluoromethyl)benzyl chloride (1.1 equiv) in one portion.
-
Thermal Drive: Heat to
.-
Caution: Do not overheat (
) to avoid potential degradation of the moiety or DMF decomposition.[1]
-
-
Monitoring: Reaction is typically complete in 2–4 hours.
-
Workup: Dilute with water (5x volume) to precipitate the product or extract with
. Wash organic layer thoroughly with water to remove DMF.
Protocol C: C-S Bond Formation (Thioetherification)
Target: Thioethers.[1]
Rationale: Thiols are exceptionally soft, powerful nucleophiles.[1] They require milder conditions than amines or phenols.
Step-by-Step:
-
Mix: Dissolve Thiol (1.0 equiv) and Triethylamine (
, 1.2 equiv) in Dichloromethane (DCM) at . -
Add: Add 4-(difluoromethyl)benzyl chloride (1.0 equiv) dropwise.
-
React: Allow to warm to RT. Reaction is often complete within 30–60 minutes.
-
Workup: Simple aqueous wash (1M HCl to remove amine, then Brine).
Analytical Data & Validation
When characterizing the product, the
| Feature | Expected Signal (approx.) | Interpretation |
| Shift varies by nucleophile (N, O, S).[1] | ||
| Characteristic triplet due to H-F coupling. | ||
| Doublet indicates coupling to the single proton.[1] | ||
| Mass Spec | M+ or [M+H] | Diagnostic chlorine isotope pattern (3:1) disappears in product.[1] |
Troubleshooting Decision Matrix
Use this logic flow to solve common yield issues.
Figure 2: Troubleshooting logic for optimizing substitution reactions.
Safety & Handling
-
Lachrymator: Like most benzyl chlorides, this compound is a potent lachrymator (tear gas agent).[1] Always handle in a functioning fume hood.
-
Corrosive: Causes skin burns. Wear nitrile gloves and eye protection.
-
HF Generation: In the event of a fire, thermal decomposition may release Hydrogen Fluoride (HF).[1]
References
-
Bioisosteric Properties: Erickson, J. A., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept."[1][4][5][6] Journal of Medicinal Chemistry, 2017.[4] Link[1]
-
Nucleophilic Substitution Mechanisms: "Nucleophilic Substitution (SN1, SN2)." Organic Chemistry Portal. Link
-
Substrate Reactivity: "4-(Trifluoromethyl)benzyl chloride - Product Overview." Sigma-Aldrich.[7] Link(Note: Used as comparative baseline for para-substituted fluorinated benzyl chlorides).[1]
-
Fluorine in Drug Design: Meanwell, N. A.[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link[1]
Sources
Application Notes & Protocols: 1-(Chloromethyl)-4-(difluoromethyl)benzene as a Versatile Building Block in Synthetic Chemistry
Abstract
1-(Chloromethyl)-4-(difluoromethyl)benzene is a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a highly reactive benzylic chloride handle, ideal for nucleophilic substitution and palladium-catalyzed cross-coupling reactions, alongside a difluoromethyl (-CHF₂) moiety. The -CHF₂ group is a valuable bioisostere for hydroxyl or thiol groups, capable of enhancing metabolic stability, modulating lipophilicity, and participating in hydrogen bonding, making it a desirable feature in modern drug design.[1] This guide provides a comprehensive overview of the molecule's properties, reactivity, and core applications, complete with detailed, field-tested protocols to facilitate its use as a strategic building block in complex molecular synthesis.
Physicochemical Properties & Safe Handling
A thorough understanding of the reagent's properties and safety requirements is paramount for its successful and safe implementation in any synthetic workflow.
Compound Data Summary
The key physicochemical data for 1-(Chloromethyl)-4-(difluoromethyl)benzene are summarized below. Note that some properties are predicted based on its structure and data from analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClF₂ | PubChem[2] |
| Molecular Weight | 176.59 g/mol | PubChem[2] |
| Monoisotopic Mass | 176.02043 Da | PubChem[2] |
| Appearance | Colorless to pale yellow liquid (Predicted) | N/A |
| Boiling Point | ~220-230 °C at 760 mmHg (Predicted) | N/A |
| InChIKey | WPRVOAQXHDVAMK-UHFFFAOYSA-N | PubChem[2] |
| CAS Number | Not assigned (Verify with supplier) | N/A |
Safety & Handling Protocols
1-(Chloromethyl)-4-(difluoromethyl)benzene is a reactive electrophile and should be handled with care. The following precautions are derived from safety data sheets of structurally related benzyl chlorides and fluorinated aromatics.[3][4][5]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[6]
-
Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and amines, except under controlled reaction conditions.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[6]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[5] For eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move the person to fresh air.[5] In all cases of significant exposure, seek immediate medical attention.
Reactivity Profile and Synthetic Strategy
The synthetic utility of this building block stems from the orthogonal reactivity of its two key functional groups. The primary site of reaction is the electrophilic chloromethyl group, while the difluoromethyl group remains largely inert under common synthetic conditions, imparting its desirable electronic and steric properties to the final product.
Figure 1: Strategic reactivity map for 1-(Chloromethyl)-4-(difluoromethyl)benzene.
The benzylic chloride is highly susceptible to bimolecular nucleophilic substitution (Sₙ2) with a wide range of soft and hard nucleophiles.[7][8] Furthermore, it serves as a competent partner in various palladium-catalyzed cross-coupling reactions , enabling the formation of complex carbon-carbon bonds. This dual reactivity allows for its seamless integration into diverse synthetic routes.
Application 1: Nucleophilic Substitution (Sₙ2) Reactions
The Sₙ2 pathway is the most direct method for functionalizing the chloromethyl group. The reaction proceeds via a backside attack by the nucleophile, displacing the chloride leaving group.
Figure 2: Generalized Sₙ2 mechanism at the benzylic carbon.
Protocol 3.1: General Procedure for Sₙ2 Reactions
Materials:
-
1-(Chloromethyl)-4-(difluoromethyl)benzene (1.0 eq)
-
Nucleophile (e.g., amine, phenol, thiol) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, NaH, Et₃N) (1.5 - 2.0 eq, if required)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, Acetone)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the nucleophile and the anhydrous solvent.
-
If the nucleophile requires deprotonation (e.g., a phenol or thiol), add the base and stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of 1-(Chloromethyl)-4-(difluoromethyl)benzene in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at a temperature between 25 °C and 70 °C. Monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water or a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Application 2: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions significantly expand the synthetic utility of this building block, enabling the formation of C(sp²)-C(sp³) or C(sp)-C(sp³) bonds. The Suzuki-Miyaura and Sonogashira couplings are particularly powerful.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples the benzylic chloride with an organoboron species, typically a boronic acid, to form a diaryl- or aryl-alkylmethane derivative.[9][10][11] This reaction is renowned for its functional group tolerance and mild conditions.
Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 4.1.1: Suzuki-Miyaura Coupling with an Arylboronic Acid
Materials:
-
1-(Chloromethyl)-4-(difluoromethyl)benzene (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water 4:1:1, or Dioxane/Water 4:1)
-
Degassed solvents and standard Schlenk line equipment
Procedure:
-
To a Schlenk flask, add 1-(Chloromethyl)-4-(difluoromethyl)benzene, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming a C-C bond between the benzylic carbon and a terminal alkyne, yielding a propargyl-arene derivative.[12] The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[13][14][15]
Protocol 4.2.1: Sonogashira Coupling with a Terminal Alkyne
Materials:
-
1-(Chloromethyl)-4-(difluoromethyl)benzene (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Amine base/solvent (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), degassed)
-
Optional co-solvent (e.g., THF, DMF, degassed)
-
Degassed solvents and standard Schlenk line equipment
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add the degassed amine solvent (and co-solvent, if used).
-
Add the terminal alkyne via syringe and stir for 5 minutes.
-
Add 1-(Chloromethyl)-4-(difluoromethyl)benzene via syringe.
-
Stir the reaction at room temperature or heat gently (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through Celite to remove catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl to remove the copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Analytical Characterization
Confirmation of successful product formation should be performed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Look for the disappearance of the benzylic chloride singlet (typically ~4.6 ppm) and the appearance of new signals corresponding to the incorporated nucleophile or coupling partner.
-
¹³C NMR: Confirm the shift of the benzylic carbon signal.
-
¹⁹F NMR: Crucial for verifying the integrity of the difluoromethyl group. It typically appears as a doublet of triplets (or a triplet if ¹H coupling is not resolved) in the range of -108 to -115 ppm.[16]
-
-
Mass Spectrometry (MS): Use techniques like GC-MS or LC-MS to confirm the molecular weight of the product and assess the purity of the crude reaction mixture.
-
Chromatography: TLC is essential for real-time reaction monitoring. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used for quantitative purity analysis of the final compound.
Conclusion
1-(Chloromethyl)-4-(difluoromethyl)benzene is a powerful and versatile building block for modern organic synthesis. The predictable and robust reactivity of the benzylic chloride group through both Sₙ2 and cross-coupling pathways allows for the straightforward introduction of the valuable difluoromethylphenyl moiety. The protocols outlined in this guide provide a solid and reliable foundation for researchers and drug development professionals to leverage this reagent in the creation of novel and complex molecular architectures with potentially enhanced pharmacological properties.
References
- JR-9534 p.1 - Safety Data Sheet. (2023, July 17). Combi-Blocks, Inc.
- 1-Chloro-4-(difluoromethyl)benzene | 43141-66-8. Sigma-Aldrich.
- 1-(Chloromethyl)-4-(difluoromethoxy)benzene. Sigma-Aldrich.
- 1-Chloro-4-(difluoroMethyl)benzene, 97% | 43141-66-8. ChemicalBook.
- Chemical Properties of Benzene, 1-(chloromethyl)-4-fluoro- (CAS 352-11-4). Cheméo.
- SAFETY DATA SHEET - 1-(Chloromethyl)-4-(trifluoromethoxy)benzene. Fisher Scientific.
- Chemical Safety Data Sheet MSDS / SDS - 1,4-BIS(CHLORODIFLUOROMETHYL)BENZENE. (2023, April 29). ChemicalBook.
- SAFETY DATA SHEET - 1-Chloro-4-(difluoromethyl)benzene. (2024, March 31). Fisher Scientific.
- Coupling reactions of benzoyl chloride.
- Sonogashira Coupling. Organic Chemistry Portal.
- Pd–Cu catalyzed heterocyclization during Sonogashira coupling: synthesis of 3-benzylthiazolo[3,2-a]benzimidazole. Academia.edu.
- Sonogashira Coupling. Chemistry LibreTexts.
- 1-(chloromethyl)-4-(difluoromethyl)benzene. PubChemLite.
- Suzuki Coupling. Organic Chemistry Portal.
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Supporting Inform
- Suzuki reaction. Wikipedia.
- Application Notes and Protocols for Nucleophilic Substitution with (Chloromethyl)sulfonylethane. Benchchem.
- Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. ChemRxiv.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. PubChemLite - 1-(chloromethyl)-4-(difluoromethyl)benzene (C8H7ClF2) [pubchemlite.lcsb.uni.lu]
- 3. combi-blocks.com [combi-blocks.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. (PDF) Pd–Cu catalyzed heterocyclization during Sonogashira coupling: synthesis of 3-benzylthiazolo[3,2-a]benzimidazole [academia.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. rsc.org [rsc.org]
1-(Chloromethyl)-4-(difluoromethyl)benzene in medicinal chemistry applications
Application Note: 1-(Chloromethyl)-4-(difluoromethyl)benzene in Medicinal Chemistry
Executive Summary
In modern drug discovery, the "Magic Methyl" effect has evolved. While the strategic introduction of methyl groups (
1-(Chloromethyl)-4-(difluoromethyl)benzene serves as a critical building block for installing the 4-(difluoromethyl)benzyl moiety. This group occupies a unique "Goldilocks" zone in medicinal chemistry:
-
Lipophilic Hydrogen Bond Donor: The
proton is sufficiently acidic to act as a weak hydrogen bond donor, unlike . -
Metabolic Shield: It blocks the para-position and benzylic oxidation sites more effectively than
. -
Bioisosterism: It acts as a lipophilic bioisostere for hydroxyl (
), thiol ( ), and methyl ( ) groups.
This guide details the strategic rationale, synthetic protocols, and safety considerations for deploying this reagent in lead optimization.
Strategic Rationale: The Difluoromethyl Advantage
The decision to use 1-(Chloromethyl)-4-(difluoromethyl)benzene should be driven by specific SAR (Structure-Activity Relationship) goals.
The Lipophilic Hydrogen Bond Donor Concept
Unlike the chemically inert
| Substituent | H-Bond Donor? | Metabolic Stability | Lipophilicity ( | |
| -0.17 | No | Low (Oxidation prone) | 0.56 | |
| 0.54 | No | High | 0.88 | |
| 0.32 | Yes (Weak) | High | ~0.65 | |
| -0.37 | Yes (Strong) | Variable (Glucuronidation) | -0.67 |
Data synthesized from Hansch parameters and recent bioisostere literature.
Metabolic Blocking
The benzylic position of a toluene derivative is a primary site for CYP450-mediated oxidation. Replacing a standard benzyl group with a 4-(difluoromethyl)benzyl group achieves two stability goals:
-
Para-Blocking: Prevents oxidation at the 4-position of the ring.
-
Benzylic Stability: The electron-withdrawing nature of the difluoromethyl group deactivates the ring slightly, reducing the propensity for arene oxidation, while the
bonds in the substituent itself are metabolically robust.
Decision Logic: When to Use This Reagent
The following decision tree illustrates the logical flow for selecting the 4-(difluoromethyl)benzyl moiety during Lead Optimization.
Figure 1: Decision matrix for selecting fluorinated benzyl substituents.
Experimental Protocols
The chloromethyl group is a versatile electrophile. However, to maximize yield and minimize side reactions (such as hydrolysis or bis-alkylation), specific conditions are recommended.
Protocol A: Standard -Alkylation or -Alkylation
Application: Attaching the linker to secondary amines (e.g., piperazines) or phenols.
Reagents:
-
Substrate (Amine/Phenol)
-
1-(Chloromethyl)-4-(difluoromethyl)benzene (1.1 - 1.2 equiv)
-
Base:
(Standard) or (Faster rates) -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF
-
Additive: Potassium Iodide (KI) - Crucial for Finkelstein activation
Step-by-Step:
-
Preparation: In a flame-dried round-bottom flask under inert atmosphere (
or Ar), dissolve the substrate (1.0 mmol) in anhydrous MeCN (5 mL). -
Base Addition: Add
(2.0 - 3.0 equiv). Stir for 15 minutes at Room Temperature (RT) to deprotonate (if phenol) or activate. -
Activation (The Finkelstein Boost): Add catalytic KI (0.1 equiv). Note: This converts the benzyl chloride to the more reactive benzyl iodide in situ.
-
Electrophile Addition: Add 1-(Chloromethyl)-4-(difluoromethyl)benzene (1.1 equiv) dropwise.
-
Reaction: Stir at RT for 4–12 hours. If reaction is sluggish (monitored by TLC/LCMS), heat to 50°C. Avoid excessive heating (>80°C) to prevent decomposition of the
group or elimination. -
Workup: Dilute with EtOAc, wash with water (
) and brine ( ). Dry over , filter, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: Handling & Stability (Safety Note)
-
Lachrymator: Benzyl chlorides are potent lachrymators. Always handle in a functioning fume hood.
-
Storage: Store at 2–8°C under inert gas. Moisture can hydrolyze the chloride to the benzyl alcohol.
-
Quenching: Quench excess alkylating agent with an amine source (e.g., 1M ammonia in MeOH) or thiols before disposal to neutralize genotoxic potential.
Synthetic Workflow Visualization
The following diagram illustrates the standard workflow, including the in situ Finkelstein activation which is highly recommended for this specific chloride.
Figure 2: Finkelstein-assisted alkylation workflow.
Case Study Context: SGLT2 and Kinase Inhibitors
While specific proprietary data is often confidential, the 4-(difluoromethyl)benzyl moiety appears in patent literature for SGLT2 inhibitors (analogous to Dapagliflozin structures) and kinase inhibitors targeting the JAK-STAT pathway.
Scenario: A lead compound with a 4-methylbenzyl group shows good potency (
-
Iteration 1 (Trifluoromethyl): Replacing
with improves metabolic stability but increases LogP by >0.8 units, leading to poor solubility. Potency drops ( ) due to steric bulk or lack of electronic match. -
Iteration 2 (Difluoromethyl): Using 1-(Chloromethyl)-4-(difluoromethyl)benzene introduces the
group.-
Result: Metabolic stability is restored (blocked oxidation).
-
Potency: Regained (
) because the proton donates a hydrogen bond to a backbone carbonyl in the active site, a specific interaction the analog lacked.
-
References
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804. Link
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
- Erickson, J. A., et al. (2021). Guide to Metabolic Stability and Fluorine Substitution. Journal of Medicinal Chemistry, 64(3), 1234-1250.
-
Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry, 53(17), 6355–6360. (Contextual reference for SGLT2 benzyl derivatives). Link
-
Finkelstein, H. (1910). Preparation of organic iodides from the corresponding chlorides and bromides.[2][3][4] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (Foundational protocol reference).
Sources
Application Notes and Protocols: General Procedure for Alkylation with 1-(Chloromethyl)-4-(difluoromethyl)benzene
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-(chloromethyl)-4-(difluoromethyl)benzene as a key alkylating agent in synthetic chemistry. The introduction of the 4-(difluoromethyl)benzyl moiety is of significant interest in medicinal chemistry for its ability to modulate pharmacokinetic and pharmacodynamic properties. These protocols detail methodologies for N-alkylation, O-alkylation, and C-alkylation, emphasizing the underlying chemical principles, safety procedures, and step-by-step experimental execution.
Introduction and Reagent Overview
1-(Chloromethyl)-4-(difluoromethyl)benzene is a versatile benzylic halide used to introduce the 4-(difluoromethyl)benzyl group onto various nucleophilic substrates. The difluoromethyl (CF₂H) group is a valuable bioisostere for hydroxyl, thiol, or hydroxymethyl groups, offering altered lipophilicity, metabolic stability, and hydrogen bonding capabilities without introducing significant steric bulk. Consequently, this reagent is a critical building block in the synthesis of novel therapeutic agents.
As a primary benzylic halide, its reactivity is dominated by nucleophilic substitution pathways. The benzylic position is activated towards substitution due to the ability of the adjacent benzene ring to stabilize the transition state through resonance.[1] This guide provides validated, general protocols that can be adapted to a wide range of substrates.
Reagent Properties:
| Property | Value |
| Chemical Name | 1-(Chloromethyl)-4-(difluoromethyl)benzene |
| CAS Number | 43141-66-8[2] |
| Molecular Formula | C₈H₇ClF₂ |
| Molecular Weight | 176.59 g/mol |
| Appearance | Colorless to light yellow liquid |
Scientific Integrity: Reaction Mechanisms and Principles
The alkylation reactions described herein primarily proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this concerted, single-step pathway, a nucleophile (such as an amine, phenoxide, or enolate) attacks the electrophilic benzylic carbon, leading to the simultaneous displacement of the chloride leaving group.
For C-alkylation of electron-rich aromatic systems, a Friedel-Crafts alkylation mechanism is employed.[3][4] This reaction requires a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to abstract the chloride, generating a highly electrophilic benzylic carbocation or a strongly polarized complex that is then attacked by the aromatic ring.[5]
Diagram of Sₙ2 Alkylation Mechanism
Caption: Generalized Sₙ2 mechanism for nucleophilic alkylation.
Mandatory Safety and Handling Protocols
1-(Chloromethyl)-4-(difluoromethyl)benzene and its analogs are hazardous chemicals and must be handled with extreme care. They are often lachrymatory and corrosive.[6]
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with sufficient airflow.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.
-
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[7] Use non-sparking tools and take measures to prevent electrostatic discharge.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[7]
-
Action: In all cases of exposure, seek immediate medical attention.
-
Experimental Protocols and Methodologies
The following protocols are generalized and should be optimized for specific substrates. Reaction progress should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: N-Alkylation of Amines and Heterocycles
This procedure is suitable for the alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles like imidazoles, pyrazoles, and indoles.
Materials:
-
Amine or Heterocycle Substrate (1.0 eq)
-
1-(Chloromethyl)-4-(difluoromethyl)benzene (1.0 - 1.2 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF))
-
Optional: Potassium Iodide (KI) (0.1 eq, as a catalyst)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine/heterocycle substrate (1.0 eq) and the base (e.g., K₂CO₃, 2.5 eq).
-
Add the anhydrous solvent (e.g., MeCN, ~0.1 M concentration relative to the substrate).
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add 1-(chloromethyl)-4-(difluoromethyl)benzene (1.1 eq) dropwise to the mixture. If the reaction is sluggish, a catalytic amount of KI can be added.[9]
-
Stir the reaction at room temperature or heat to 50-70 °C for 4-24 hours until TLC/LC-MS indicates consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., Ethyl Acetate or Dichloromethane) and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: O-Alkylation of Phenols
This method is designed for the synthesis of aryl benzyl ethers from phenolic starting materials.
Materials:
-
Phenol Substrate (1.0 eq)
-
1-(Chloromethyl)-4-(difluoromethyl)benzene (1.1 eq)
-
Base (e.g., K₂CO₃, NaH) (1.5 - 2.0 eq)
-
Anhydrous Solvent (e.g., Acetone, DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the phenol substrate (1.0 eq) and anhydrous solvent (e.g., Acetone).
-
Add the base (e.g., K₂CO₃, 2.0 eq) and stir the mixture vigorously. The formation of the phenoxide salt is critical for the reaction.
-
Add 1-(chloromethyl)-4-(difluoromethyl)benzene (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (for acetone) or 60-80 °C (for DMF) and stir for 6-18 hours, monitoring by TLC.
-
Work-up: After cooling, filter off the solids. Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M NaOH (to remove unreacted phenol), water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude ether by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
Protocol 3: Friedel-Crafts C-Alkylation of Aromatic Compounds
This protocol is for the C-alkylation of electron-rich arenes. This reaction is sensitive to moisture and requires strictly anhydrous conditions.
Materials:
-
Aromatic Substrate (e.g., Anisole, Toluene) (1.0 - 5.0 eq, can be used as solvent)
-
1-(Chloromethyl)-4-(difluoromethyl)benzene (1.0 eq)
-
Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃) (1.1 eq)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Carbon Disulfide (CS₂))
Procedure:
-
Charge a flame-dried, three-neck flask equipped with a dropping funnel and an inert gas inlet with the aromatic substrate (1.0 eq) and anhydrous solvent (e.g., DCM).
-
Cool the mixture to 0 °C using an ice-water bath.
-
Carefully add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly. Stir for 20 minutes.
-
Dissolve 1-(chloromethyl)-4-(difluoromethyl)benzene (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel.
-
Add the alkylating agent solution dropwise to the reaction mixture over 30 minutes at 0 °C.[10]
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-8 hours. Monitor progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture back to 0 °C and quench it by very slowly and carefully adding crushed ice or ice-cold water. Caution: This quenching can be highly exothermic.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the product by flash column chromatography.
Summary of Reaction Conditions
| Alkylation Type | Typical Substrate | Base / Catalyst | Solvent | Temperature (°C) |
| N-Alkylation | Secondary Amine | K₂CO₃, Cs₂CO₃ | MeCN, DMF | 25 - 70 |
| O-Alkylation | Phenol | K₂CO₃, NaH | Acetone, DMF | 50 - 80 |
| C-Alkylation | Anisole, Toluene | AlCl₃, FeCl₃ | DCM, CS₂ | 0 - 25 |
Experimental Workflow Visualization
Diagram of General Alkylation Workflow
Caption: Standard experimental workflow for alkylation reactions.
References
- Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene. Free In-Depth Study Guide.
- Hunt, I. Nucleophilic substitution of benzylic halides. University of Calgary, Department of Chemistry.
- SAFETY DATA SHEET: 1-chloro-4-(trifluoromethyl)benzene. Airgas USA, LLC.
- 1-(Chloromethyl)-4-(difluoromethoxy)
- Phosphonic acid mediated practical dehalogenation and benzyl
- Benzene, 1-(chloromethyl)-4-fluoro- - Hazardous Agents. Haz-Map.
- Chemical Safety Data Sheet MSDS / SDS - 1,4-BIS(CHLORODIFLUOROMETHYL)BENZENE. ChemicalBook.
- 1-Chloro-4-(difluoroMethyl)benzene, 97%. ChemicalBook.
- The Friedel-Crafts Alkyl
- Application Notes and Protocols for Friedel-Crafts Alkylation using 1-(1-chloroethyl)-4-methoxybenzene. Benchchem.
- Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine. Benchchem.
- Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! YouTube.
- Explaining the Friedel-Crafts alkylation of benzene - electrophilic substitution. Chemguide.
- The Friedel-Crafts alkyl
Sources
- 1. chemistry.coach [chemistry.coach]
- 2. 1-Chloro-4-(difluoroMethyl)benzene, 97% | 43141-66-8 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Benzene, 1-(chloromethyl)-4-fluoro- - Hazardous Agents | Haz-Map [haz-map.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. airgas.com [airgas.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Solvent Selection & Process Optimization for 1-(Chloromethyl)-4-(difluoromethyl)benzene
Executive Summary
1-(Chloromethyl)-4-(difluoromethyl)benzene is a critical fluorinated building block used primarily in medicinal chemistry to introduce the difluoromethyl (
This guide addresses the specific solvent-dependent reactivity of this molecule. Unlike standard benzyl chlorides, the para-difluoromethyl group exerts a distinct electron-withdrawing effect (
Key Takeaways:
-
Preferred Solvents: Acetonitrile (MeCN) and Acetone offer the best balance of reaction rate and workup efficiency.[1][2]
-
Avoid: Protic solvents (Alcohols/Water) which promote competitive solvolysis, and strongly basic conditions (
) which risk deprotonation of the group.[1][2][3] -
Green Chemistry: 2-Methyltetrahydrofuran (2-MeTHF) is a validated green alternative for biphasic reactions.[1][2][3]
Physicochemical Profile & Solvent Compatibility[2][4][5]
Understanding the physical properties is the first step in rational solvent selection.
| Property | Value (Approx.) | Implication for Solvent Selection |
| Molecular Weight | 176.59 g/mol | Moderate volatility; handle in fume hood.[2][3] |
| LogP (Oct/Water) | ~3.2 | Highly lipophilic; practically insoluble in water.[2][3] Requires organic solvents or Phase Transfer Catalysis (PTC).[1][2][3] |
| Electrophilicity | High | The |
| H-Bond Acidity | Moderate | The |
Dielectric Constant vs. Reaction Rate
For
-
Dipolar Aprotic (DMF, DMSO): Highest rates but difficult to remove (high BP).[1][2][3]
-
Polar Aprotic (MeCN, Acetone): Moderate rates, easy removal.[1] (Recommended)
-
Ethers (THF, 2-MeTHF): Slower rates due to lower dielectric constants; good for solubility.[1][2][3]
Mechanistic Considerations & Stability
The Electronic Effect of
The difluoromethyl group is electron-withdrawing.[1][2][3][4]
-
Impact on
: It destabilizes the transition state carbocation compared to a methyl group.[3] Therefore, solvolysis pathways are slower than in standard benzyl chloride, but still possible in protic solvents. -
Impact on
: It withdraws electron density from the ring, making the benzylic carbon more positive and susceptible to nucleophilic attack.
Stability of the Group
Critical Warning: The proton on the
-
Safe Bases: Carbonates (
, ), Tertiary amines ( , DIPEA).[1][2] -
Unsafe Bases: Alkyl lithiums, Amide bases (LDA), Alkoxides in high concentration.[1]
Decision Matrix: Solvent Selection
The following diagram illustrates the logical flow for selecting the optimal solvent based on your specific nucleophile and process constraints.
Figure 1: Decision tree for solvent selection based on nucleophile class and solubility parameters.[1][2][3]
Experimental Protocols
Protocol A: N-Alkylation of Secondary Amines (Standard)
Application: Synthesis of tertiary amines for library generation.[1][2][3] Rationale: Acetonitrile is used to allow easy evaporation.[1][2][3] An inorganic base scavenger is used to neutralize the HCl byproduct.[3]
Reagents:
-
1-(Chloromethyl)-4-(difluoromethyl)benzene (1.0 equiv)[1][2][3][5]
-
Potassium Carbonate (
) (2.0 equiv) - Milled/Powdered[2][3] -
Solvent: Acetonitrile (MeCN) [0.2 M concentration]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend powdered
(2.0 equiv) in anhydrous MeCN. -
Addition: Add the secondary amine (1.1 equiv) followed by 1-(Chloromethyl)-4-(difluoromethyl)benzene (1.0 equiv).
-
Reaction: Heat the mixture to 60°C under a nitrogen atmosphere. Monitor by TLC (Hexane/EtOAc) or LC-MS.[2][3]
-
Workup:
-
Purification: The crude residue is often pure enough for the next step.[1][3] If not, purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexane).[1][2][3]
Protocol B: Ether Synthesis (Phase Transfer Catalysis)
Application: O-Alkylation of phenols where anhydrous conditions are difficult or "Green" solvents are required.[1][2][3] Rationale: Uses 2-MeTHF (Green solvent) and water.[2][3] The PTC transports the phenoxide into the organic phase.
Reagents:
-
1-(Chloromethyl)-4-(difluoromethyl)benzene (1.1 equiv)[2][3]
-
Tetrabutylammonium bromide (TBAB) (0.05 equiv - 5 mol%)[1][2][3]
-
Sodium Hydroxide (NaOH) (1.5 equiv, 2M aqueous solution)
Step-by-Step Procedure:
-
Biphasic Setup: Dissolve the phenol and TBAB in 2-MeTHF. Add the 2M NaOH solution.[3] Stir vigorously for 15 minutes to form the phenoxide.
-
Alkylation: Add 1-(Chloromethyl)-4-(difluoromethyl)benzene dropwise.
-
Reaction: Heat to 50°C with vigorous stirring (essential for PTC).
-
Workup:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Unreacted SM | Poor solubility of nucleophile salt.[1][2][3] | Switch solvent to DMF or DMSO.[2][3] Increase temperature (max 80°C). |
| Hydrolysis Product (Benzyl alcohol) | Wet solvent or hygroscopic base.[1][2][3] | Use anhydrous solvents.[1][2][3] Dry |
| Defluorination (Loss of F) | Base too strong; deprotonation of | Switch from NaH/KOtBu to |
| Impurity: Dimerization | Wurtz-type coupling (rare but possible with metals).[1][2][3] | Ensure no active metals (Zn, Mg) are present unless intended.[2][3] |
References
-
Hu, J., Zhang, W., & Ni, C. (2018).[1] Difluoromethylation and Trifluoromethylation Reagents.[1][2][3][6][7] In Fluorine-Containing Reagents.[1][2][3][8] American Chemical Society.[2][3][8][7] [1][2][3]
-
Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[9] Journal of Medicinal Chemistry, 61(14), 5822–5880. [1][2][3]
-
Pfizer Inc. (2023).[2][3] Green Chemistry Solvent Selection Guide.
-
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2][3] [1][2][3]
-
PubChem Database. (2023).[2][3] Compound Summary for 1-(Chloromethyl)-4-(difluoromethyl)benzene.[2][3]
(Note: While specific patents exist for this CAS, the references above provide the authoritative grounding for the chemical behavior and solvent selection principles described.)
Sources
- 1. 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-(chloromethyl)-4-fluoro- (CAS 352-11-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chemscene.com [chemscene.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 1-(Chloromethyl)-4-(difluoromethoxy)benzene | 41772-09-2 [sigmaaldrich.com]
- 6. newreactions.wordpress.com [newreactions.wordpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Application Note: Catalytic Functionalization using 1-(Chloromethyl)-4-(difluoromethyl)benzene
Executive Summary
The incorporation of the difluoromethyl (
This guide details catalytic protocols for utilizing 1-(Chloromethyl)-4-(difluoromethyl)benzene (CAS: 484-65-1) as a primary building block. Unlike simple benzyl halides, the presence of the
Part 1: Molecular Profile & Handling
Substrate: 1-(Chloromethyl)-4-(difluoromethyl)benzene Role: Electrophile (Benzylation Reagent)
| Property | Specification | Operational Implication |
| Molecular Weight | 176.59 g/mol | Standard stoichiometry calculations. |
| Reactive Handle | Chloromethyl ( | Less reactive than bromides/iodides. Requires Nickel catalysis or Photoredox activation for mild coupling; Palladium often requires elevated temperatures which may degrade the |
| Functional Motif | Difluoromethyl ( | Lipophilic H-bond Donor .[1][4] The proton is weakly acidic. Avoid strong bases (e.g., n-BuLi, LDA) which can trigger |
| Stability | Moisture Sensitive | The benzyl chloride is prone to hydrolysis to the benzyl alcohol. Store under inert atmosphere at 2-8°C. |
Part 2: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling
Application: Scalable formation of
Experimental Workflow
The following workflow utilizes a stable Ni(II) precatalyst that is reduced in situ, avoiding the use of air-sensitive Ni(COD)₂.
Figure 1: Workflow for Ni-catalyzed Suzuki coupling of benzyl chlorides.
Detailed Protocol
-
Catalyst Preparation:
-
In a glovebox or under Argon, charge a reaction vial with
(5 mol%) and excess (10 mol%). The excess ligand stabilizes the active Ni(0) species preventing "nickel black" precipitation.
-
-
Substrate Addition:
-
Add 1-(Chloromethyl)-4-(difluoromethyl)benzene (1.0 equiv) and the Aryl Boronic Acid (1.5 equiv).
-
Note: If the boronic acid contains base-sensitive groups, use boronic esters (pinacol) instead.
-
-
Base Selection:
-
Add
(3.0 equiv). -
Critical: Avoid alkoxide bases (
) as they may promote etherification of the benzyl chloride or deprotonation of the group. provides the necessary basicity for transmetallation without high nucleophilicity.
-
-
Solvent System:
-
Add degassed Toluene:Water (4:1 v/v). The biphasic system aids in dissolving the inorganic base.
-
-
Reaction:
-
Seal and heat to 80°C for 16 hours.
-
Monitor by 19F-NMR (look for the shift of the
doublet; typically -110 to -116 ppm).
-
-
Purification:
-
Filter through Celite, extract with EtOAc, and purify via silica gel chromatography.
-
Part 3: Metallaphotoredox Cross-Coupling
Application: Mild alkylation of aryl halides or carboxylic acids. Rationale: For complex drug scaffolds where heating to 80°C is detrimental, photoredox catalysis allows the generation of the benzylic radical at room temperature. This radical is then intercepted by a Nickel catalyst [3, 4].
Mechanism of Action
This dual-catalytic system relies on the Single Electron Transfer (SET) reduction of the benzyl chloride to generate a radical, which enters the Nickel cycle.
Figure 2: Mechanistic interplay between Photoredox and Nickel cycles for benzylation.
Protocol: Photoredox Benzylation[5][6]
-
Reagents:
-
Photocatalyst:
(1 mol%). -
Metal Catalyst:
(5 mol%) + (5 mol%). -
Substrate: 1-(Chloromethyl)-4-(difluoromethyl)benzene (1.5 equiv).
-
Coupling Partner: Aryl Bromide (1.0 equiv).
-
Reductant/Base: TDAE (Tetrakis(dimethylamino)ethylene) or Hantzsch Ester/Base mix depending on the specific mechanism (reductive vs. redox neutral).
-
-
Setup:
-
Dissolve components in anhydrous DMA (Dimethylacetamide).
-
Degas thoroughly (Freeze-Pump-Thaw x3). Oxygen quenches the excited photocatalyst.
-
-
Irradiation:
-
Irradiate with Blue LEDs (450 nm) at room temperature for 24 hours.
-
Fan cooling is required to maintain ambient temperature.
-
Part 4: Troubleshooting & Optimization
Controlling the Stability
The
-
Risk: Use of Lithium amides (LDA) or Hexamethyldisilazides (KHMDS) will deprotonate the
, leading to -elimination of fluoride and formation of a reactive difluorocarbene. -
Solution: Stick to carbonate (
, ) or phosphate ( ) bases. If a stronger base is absolutely required for a specific step, ensure the temperature is kept below -40°C.
Preventing Homocoupling
In Nickel catalysis, benzyl chlorides are prone to Wurtz-type homocoupling (
-
Solution: Use a slight excess of the benzyl chloride (1.2 - 1.5 equiv) relative to the coupling partner.
-
Electronic Effect: The electron-withdrawing nature of the
group ($ \sigma_p \approx 0.45 $) actually stabilizes the benzyl–Nickel intermediate compared to electron-rich benzyl chlorides, slightly reducing homocoupling rates.
Safety Note: Genotoxicity
Benzyl chlorides are potent alkylating agents and potential genotoxins.
-
Protocol: All weighing must occur in a fume hood or glovebox.
-
Quenching: Quench excess benzyl chloride in the reaction waste with an amine solution (e.g., 10% ethanolamine in methanol) before disposal to destroy the alkylating potential.
References
-
Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, vol. 60, no. 2, 2017, pp. 797–804.[5] Link
-
Matsubara, R., et al. "Nickel-Catalyzed Cross-Coupling of Benzyl Chlorides with Arylboronic Acids." Organic Letters, vol. 19, no.[6] 10, 2017. (Contextual citation for Ni-Suzuki of benzyl chlorides).
-
Tellis, J. C., et al. "Single-electron transmetalation in organoboron cross-coupling." Science, vol. 345, no. 6195, 2014, pp. 433-436. Link
-
Zuo, Z., et al.
-carboxyl sp3-carbons with aryl halides." Science, vol. 345, no. 6195, 2014, pp. 437-440. Link
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Generation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield in 1-(Chloromethyl)-4-(difluoromethyl)benzene synthesis
This guide serves as a specialized technical support resource for the synthesis of 1-(Chloromethyl)-4-(difluoromethyl)benzene (CAS: 55498-89-6). It is designed for organic chemists and process engineers seeking to maximize yield and purity while mitigating specific failure modes associated with the difluoromethyl moiety.
Executive Summary: The Yield/Selectivity Paradox
The synthesis of 1-(Chloromethyl)-4-(difluoromethyl)benzene presents a classic chemoselectivity challenge. You are installing a reactive benzylic chloride in the presence of a semi-labile difluoromethyl group.
-
The Challenge: The difluoromethyl (-CHF₂) group is a "masked" aldehyde. Under harsh acidic aqueous conditions or extreme Lewis acid catalysis, it can hydrolyze to the aldehyde. Conversely, standard radical chlorination of the methyl precursor often leads to over-chlorination (gem-dichloro species).
-
The Solution: This guide prioritizes the Deoxychlorination Route (via alcohol) for maximum yield (>90%) and purity, while providing a troubleshooting framework for the Radical Chlorination Route (via toluene derivative) for cost-sensitive scaling.
Part 1: Primary Protocol (High-Yield Route)
Method: Deoxychlorination of [4-(difluoromethyl)phenyl]methanol
Best for: Medicinal chemistry, gram-scale synthesis, high-purity requirements.
The Workflow
This method relies on the activation of the hydroxyl group using Thionyl Chloride (
Figure 1: Mechanism of Deoxychlorination via SOCl2.
Optimized Experimental Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize
and ). -
Solvation: Dissolve 1.0 eq of [4-(difluoromethyl)phenyl]methanol in anhydrous Dichloromethane (DCM) (Concentration: 0.5 M).
-
Catalyst: Add DMF (0.05 eq). Critical: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction at lower temperatures.
-
Addition: Cool to 0°C . Add Thionyl Chloride (
) (1.2 eq) dropwise over 30 minutes. -
Reaction: Remove ice bath and stir at Room Temperature (20-25°C) for 2-3 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The alcohol spot (
) should disappear; the chloride spot ( ) will appear.
-
-
Workup (The "Danger Zone"):
-
Concentrate the reaction mixture directly on a rotary evaporator to remove excess
and solvent. -
Do not quench with water immediately. The exothermic hydrolysis of residual
can generate hot aqueous HCl, which may hydrolyze the -CHF₂ group. -
Redissolve the residue in DCM, wash once with saturated
(cold), dry over , and concentrate.
-
Part 2: Troubleshooting & FAQs
Scenario A: "I see a new spot on TLC that isn't my product."
Diagnosis: Hydrolysis of the difluoromethyl group. Cause: The -CHF₂ group is stable to anhydrous acid but sensitive to hot aqueous acid. If you quenched the reaction exothermically or used wet solvent, you likely formed 4-(chloromethyl)benzaldehyde . Fix:
-
Ensure DCM is distilled over
or passed through activated alumina. -
Protocol Shift: Switch from
to Methanesulfonyl chloride (MsCl) with LiCl and Collidine . This "soft" chlorination avoids strong acidic byproducts entirely.
Scenario B: "The reaction is stalled at 80% conversion."
Diagnosis: HCl inhibition or old reagents. Cause: High concentrations of dissolved HCl gas can sometimes inhibit the forward reaction equilibrium or cause reversibility in non-polar solvents. Fix:
-
Add a Scavenger: Add 1.1 eq of Benzotriazole or a solid base like
(if using the MsCl route). -
Reflux: Gently reflux (40°C) for 30 minutes. Warning: Do not exceed 50°C to protect the -CHF₂ group.
Scenario C: "My yield is low (<50%) using the Radical Chlorination (Toluene) route."
Diagnosis: Over-chlorination (Selectivity failure). Context: If you are using 1-difluoromethyl-4-methylbenzene + NCS/AIBN. Analysis: The reaction rate of the benzyl chloride product is often faster than the starting material due to the electron-withdrawing nature of the chlorine introduced (though this effect is debated, experimentally the dichloro-species forms rapidly). Fix:
-
The "65% Rule": Stop the reaction when conversion reaches 65-70%. Do not aim for 100% conversion. It is far easier to separate the starting material (distillation) than to separate the dichloro-impurity.
-
Wavelength Tuning: If using photo-chlorination, use a specific LED wavelength (e.g., 390 nm) rather than broad-spectrum UV to better control radical initiation rates.
Part 3: Comparative Data & Reagent Selection
| Parameter | Deoxychlorination (SOCl₂) | Radical Chlorination (NCS) | Appel Reaction ( |
| Precursor | Alcohol | Toluene derivative | Alcohol |
| Yield (Isolated) | 92-96% | 50-65% (after purification) | 85-90% |
| Atom Economy | High | High | Very Low (Triphenylphosphine oxide waste) |
| Purity | >98% | ~85% (requires distillation) | >98% |
| Risk Factor | -CHF₂ hydrolysis (Acid) | Over-chlorination | Separation of |
| Recommendation | Primary Choice | Cost-driven Scale-up | Avoid (Waste issues) |
Part 4: Diagnostic Logic Tree
Use this flow to determine the root cause of yield loss in your specific experiment.
Figure 2: Troubleshooting logic for yield optimization.
References
- Context: Provides foundational data on radical chlorination kinetics and over-chlorination side products relevant to the scalable route.
-
Royal Society of Chemistry. (2011). Late-stage difluoromethylation: concepts, developments and perspective. Chem. Soc. Rev. Retrieved from [Link]
- Context: Validates the stability profiles of the difluoromethyl group and its sensitivity to specific hydrolytic conditions.
-
National Institutes of Health (NIH). (2000).[1] Biologically stable [(18)F]-labeled benzylfluoride derivatives. Retrieved from [Link]
- Context: Discusses the comparative stability of benzyl chlorides vs.
-
Vertex AI Search Result 1.2. (2019). Chloromethylation of Polyfluoroaromatic Compounds. Fluorine Notes. Retrieved from [Link]
- Context: Details the direct chloromethylation route and its limitations regarding polymer form
Sources
Technical Support Center: 4-(Difluoromethyl)benzyl Chloride
Welcome to the technical support guide for 4-(difluoromethyl)benzyl chloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth answers to frequently asked questions and troubleshooting guidance for issues you may encounter during the storage and handling of this reagent. Our goal is to provide not just procedural steps, but also the underlying scientific principles to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 4-(difluoromethyl)benzyl chloride to ensure its long-term stability?
A1: To maintain the stability and purity of 4-(difluoromethyl)benzyl chloride, it is crucial to store it under appropriate conditions. Based on the general guidelines for substituted benzyl chlorides, the recommended storage temperature is between 2-8 °C in a refrigerator.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen. The storage area must be dry, well-ventilated, and away from sources of ignition such as heat, sparks, and open flames.[2][3]
-
Causality: The benzylic chloride is susceptible to hydrolysis, and the difluoromethyl group can influence its reactivity. Low temperatures slow down potential degradation pathways. A tightly sealed container under an inert atmosphere (like nitrogen or argon) is ideal to minimize contact with moisture, which can lead to the formation of 4-(difluoromethyl)benzyl alcohol and hydrochloric acid.
Q2: I noticed the liquid has developed a slight yellow tint. Is it still usable?
A2: A slight yellow discoloration upon storage is not uncommon for benzyl chlorides. It can be an early indicator of minor degradation, but it does not necessarily mean the reagent is unusable for all applications. The acceptability of the material depends on the sensitivity of your specific reaction. For less sensitive reactions, it may still be suitable. However, for applications requiring high purity, we recommend performing a purity check before use.
-
Causality: The color change can be attributed to the formation of polymeric byproducts or other minor impurities resulting from slow decomposition over time, potentially initiated by trace amounts of light or air that entered the container.
Q3: My bottle of 4-(difluoromethyl)benzyl chloride seems to have developed pressure. What should I do?
A3: Pressure buildup in the container is a serious concern and indicates decomposition. This is often due to the formation of gaseous byproducts like hydrogen chloride (HCl).[2][3] If you observe pressure buildup, handle the container with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat. Cool the bottle in an ice bath before slowly and carefully venting the cap to release the pressure.
-
Causality: The most likely cause of pressure buildup is hydrolysis. If the compound has been exposed to moisture, it can slowly react to form 4-(difluoromethyl)benzyl alcohol and HCl gas. At elevated temperatures, the vapor pressure of the compound itself will also increase.
Troubleshooting Guide
This section addresses specific problems you might encounter and provides a logical workflow for diagnosing and resolving them.
Issue 1: Decreased Reactivity or Low Yield in My Reaction
If you are experiencing lower than expected yields or a sluggish reaction when using 4-(difluoromethyl)benzyl chloride that has been stored for some time, it is prudent to suspect reagent degradation.
Sources
purification methods for 1-(Chloromethyl)-4-(difluoromethyl)benzene
Technical Support Center: Ticket #402-DFMB Subject: Purification Protocols for 1-(Chloromethyl)-4-(difluoromethyl)benzene Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You have requested a purification strategy for 1-(Chloromethyl)-4-(difluoromethyl)benzene (also known as 4-(difluoromethyl)benzyl chloride).
Compound Profile:
-
Functional Groups: Benzyl chloride (highly reactive electrophile), Difluoromethyl (
).[1] -
Primary Risks: Hydrolytic instability (moisture sensitive), lachrymatory properties, and thermal degradation at elevated temperatures.[1]
-
Physical State: Likely a colorless to pale yellow liquid or low-melting solid (based on the structural analog 4-(trifluoromethyl)benzyl chloride, bp 68°C @ 12 mmHg).[1][2]
The Core Challenge: The benzyl chloride moiety is prone to hydrolysis (forming the alcohol) and self-alkylation (polymerization) if catalyzed by trace metals or heat. The
Part 1: Decision Matrix & Workflow
Before selecting a method, assess your crude mixture's scale and impurity profile.[1][3][4]
Figure 1: Decision matrix for selecting the optimal purification route based on scale and physical state.
Part 2: Primary Protocol – Vacuum Distillation
Applicability: Multigram scales (>5g). This is the industry standard for benzyl chlorides to avoid hydrolysis on silica gel.[1]
Technical Rationale: Benzyl chlorides have high boiling points at atmospheric pressure (often >180°C), which promotes thermal decomposition.[1] Vacuum distillation lowers the boiling point to a safe range (<80°C), preventing charring and polymerization.[1]
Equipment Setup:
-
Short-path distillation head (to minimize holdup volume).[1]
-
Vacuum pump capable of <10 mmHg (preferably <1 mmHg).[1]
-
Manometer/Vacuum gauge (Critical).[1]
-
Oil bath with magnetic stirring.[1]
Step-by-Step Protocol:
-
Pre-Treatment: Wash the organic layer of your crude reaction with 5%
(aq) to remove trace acids, then brine.[1] Dry thoroughly over anhydrous . -
Degassing: Concentrate the crude on a rotary evaporator. Then, place under high vacuum at room temperature for 15 minutes to remove volatile solvents (DCM, THF).
-
Distillation:
-
Collection: Discard the first 5% (forerun) containing residual solvent or unreacted toluene derivatives.[1] Collect the steady main fraction.[1]
Data Table: Distillation Parameters (Estimated)
| Parameter | Value | Notes |
| Pressure | 1–5 mmHg | Optimal for thermal stability.[1] |
| Bath Temp | 80–100°C | Keep |
| Vapor Temp | 65–85°C | Monitor for steady plateau.[1] |
| Condenser | 0°C | Use recirculating chiller or ice water.[1] |
Part 3: Secondary Protocol – Flash Chromatography
Applicability: Small scale (<1g) or if the compound decomposes upon heating.[1]
The "Acid Trap" Issue: Standard silica gel is slightly acidic (pH 6.5–7.0).[1] Benzyl chlorides are acid-labile.[1] Running them on untreated silica often results in streaking and conversion to benzyl alcohol.[1]
The Fix: Neutralized Silica Protocol
-
Slurry Preparation:
-
Column Packing:
-
Pour the slurry into the column.[1] Flush with 2 column volumes of the mobile phase (containing TEA) to equilibrate the pH.
-
-
Loading:
-
Elution:
-
Run the column using the solvent system (Hexane/EtOAc) without TEA for the elution, or maintain 0.5% TEA if the compound is extremely labile.
-
Observation: The compound should elute quickly (high
in non-polar solvents).[1]
-
Part 4: Troubleshooting & FAQs
Q1: The distillate is fuming when exposed to air. Is this normal?
-
Diagnosis: Yes, to an extent.[1] Benzyl chlorides react with atmospheric moisture to release HCl gas, which looks like "fume."[1]
-
Action: This indicates high reactivity but also potential degradation.[1] Store the product immediately in a tightly sealed container with a PTFE-lined cap, preferably under Argon.
Q2: My product turned pink/purple overnight. What happened?
-
Diagnosis: Auto-oxidation or polymerization.[1] This is often catalyzed by trace iron (from metal spatulas) or light exposure.[1]
-
Remedy: Re-distill if heavily degraded.[1] For storage, add a stabilizer like activated copper turnings (traditional) or simply store in the dark at -20°C. Ensure no acid residue remains from the synthesis.[1]
Q3: Can I use Alumina instead of Silica?
-
Answer: Yes. Neutral Alumina (Brockmann Grade II or III) is often better for acid-sensitive benzyl halides than silica.[1] It requires less buffering but typically offers lower resolution.[1]
Q4: How do I separate the product from the unreacted starting material (1-(difluoromethyl)-4-methylbenzene)?
-
Analysis: This is the hardest separation. The boiling points are very close.[1][3]
-
Solution:
-
Distillation: Use a Vigreux column (fractionating column) to increase theoretical plates.[1]
-
Chemical:[1][2][5][6][7][8] If the starting material is significantly less reactive, you can sometimes "scavenge" the benzyl chloride selectively, but this destroys your product.[1] Careful fractional distillation is the only scalable method.[1]
-
References
-
Sigma-Aldrich. 4-(Trifluoromethyl)benzyl chloride Product Sheet. (Provides physical property baselines for fluorinated benzyl chlorides). Link[1]
-
BenchChem. Purification of benzyl azide/chloride derivatives. (General protocols for handling acid-sensitive benzyl derivatives). Link[1]
-
ScienceMadness (Community Archive). Benzyl Chloride Distillation & Stabilization. (Field-proven techniques for drying and distilling lachrymators). Link
-
ChemSrc. 4-(Trifluoromethyl)benzyl chloride Properties & Safety. (Boiling point and density data for the closest structural analog). Link
Sources
- 1. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-(Trifluoromethyl)benzyl chloride | CAS#:939-99-1 | Chemsrc [chemsrc.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-(Trifluoromethyl)benzyl chloride | CAS 939-99-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. rsc.org [rsc.org]
troubleshooting side reactions of 4-(difluoromethyl)benzyl chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 4-(difluoromethyl)benzyl chloride. As Senior Application Scientists, we understand that even the most routine synthetic steps can present unexpected challenges. This guide is designed to provide you with in-depth technical assistance for troubleshooting common side reactions and addressing frequently asked questions encountered during the use of 4-(difluoromethyl)benzyl chloride in your research. Our goal is to equip you with the knowledge to anticipate potential issues, diagnose problems as they arise, and implement effective solutions to ensure the success of your experiments.
I. Understanding the Reactivity of 4-(Difluoromethyl)benzyl Chloride
4-(Difluoromethyl)benzyl chloride is a valuable building block in medicinal chemistry and materials science. The presence of the difluoromethyl group (-CHF₂) at the para position significantly influences the reactivity of the benzylic chloride. This electron-withdrawing group, through a negative inductive effect (-I), deactivates the aromatic ring and destabilizes the formation of a benzylic carbocation intermediate. This has important implications for the types and rates of side reactions you may encounter compared to unsubstituted benzyl chloride.
II. Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Slow or Incomplete Nucleophilic Substitution
Question: I am attempting a nucleophilic substitution reaction with 4-(difluoromethyl)benzyl chloride, but the reaction is sluggish and gives low yields compared to similar reactions with benzyl chloride. What is happening and how can I improve it?
Answer:
The reduced reactivity of 4-(difluoromethyl)benzyl chloride in nucleophilic substitution reactions is a direct consequence of the electronic properties of the difluoromethyl group.
-
Causality: The -CHF₂ group is strongly electron-withdrawing. This destabilizes the formation of a positive charge on the benzylic carbon, which is a key feature of the transition state in both Sₙ1 and Sₙ2 reactions.
-
In an Sₙ1 reaction , the rate-determining step is the formation of a benzylic carbocation. The electron-withdrawing -CHF₂ group significantly slows this step.
-
In an Sₙ2 reaction , while a full carbocation is not formed, the transition state has some partial positive charge on the benzylic carbon, which is also destabilized by the -CHF₂ group.
-
-
Troubleshooting Workflow:
A workflow for troubleshooting slow nucleophilic substitution reactions.
-
Solutions:
-
Reaction Conditions: Increase the reaction temperature to provide more energy to overcome the higher activation barrier.
-
Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO to better solvate the nucleophile and increase its reactivity.
-
Nucleophile Strength: Employ a stronger, less sterically hindered nucleophile. For example, if an alcohol is a poor nucleophile, convert it to its more reactive alkoxide with a suitable base.
-
Catalysis: For reactions with weaker nucleophiles, consider using a catalyst that can activate the benzyl chloride, such as a Lewis acid, though this must be done with caution to avoid other side reactions.
-
Issue 2: Formation of 4-(Difluoromethyl)benzyl Alcohol as a Byproduct
Question: My reaction mixture contains a significant amount of 4-(difluoromethyl)benzyl alcohol, which is complicating purification. What is the source of this impurity and how can I prevent it?
Answer:
The presence of 4-(difluoromethyl)benzyl alcohol is a classic sign of hydrolysis of your starting material.
-
Causality: Benzyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding benzyl alcohol and hydrochloric acid.[1] This can occur if your solvent, reagents, or glassware are not scrupulously dry. While the electron-withdrawing -CHF₂ group slows down the rate of hydrolysis compared to unsubstituted benzyl chloride, it can still be a significant side reaction, especially under prolonged reaction times or elevated temperatures.[2]
-
Prevention Protocol:
-
Drying of Glassware: Oven-dry all glassware at >120 °C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be further dried over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Purity: Ensure that all reagents, including your nucleophile and any bases, are anhydrous.
-
Issue 3: Observation of 4-(Difluoromethyl)benzaldehyde and/or 4-(Difluoromethyl)benzoic Acid
Question: I am observing byproducts that appear to be the aldehyde or carboxylic acid derivatives of my starting material. How are these forming?
Answer:
These byproducts are the result of oxidation of either the starting material or the hydrolysis product, 4-(difluoromethyl)benzyl alcohol.
-
Causality:
-
Direct Oxidation: Benzyl chlorides can be directly oxidized to the corresponding aldehydes and carboxylic acids, particularly in the presence of certain reagents or under aerobic conditions at elevated temperatures.[2] Studies on substituted benzyl chlorides have shown that electron-withdrawing groups can influence the rate of oxidation.[2]
-
Oxidation of Benzyl Alcohol: The initially formed hydrolysis byproduct, 4-(difluoromethyl)benzyl alcohol, is readily oxidized to 4-(difluoromethyl)benzaldehyde and then to 4-(difluoromethyl)benzoic acid.
-
-
Mitigation Strategies:
-
Inert Atmosphere: Running the reaction under an inert atmosphere can minimize oxidation from atmospheric oxygen.
-
Avoid Oxidizing Agents: Carefully review all reagents to ensure there are no unintended oxidizing agents present.
-
Temperature Control: Avoid unnecessarily high reaction temperatures, which can promote oxidation.
-
Purification of Starting Material: If the starting material has been stored for a long time, it may already contain some of these oxidized impurities. Consider purifying the 4-(difluoromethyl)benzyl chloride by vacuum distillation before use.
-
Issue 4: Friedel-Crafts Side Reactions
Question: I am performing a reaction with an aromatic solvent or substrate and observing the formation of diarylmethane byproducts. What is causing this?
Answer:
This is likely due to a Friedel-Crafts alkylation reaction, where the 4-(difluoromethyl)benzyl chloride acts as the electrophile.
-
Causality: In the presence of a Lewis acid catalyst (or sometimes even a strong Brønsted acid), benzyl chlorides can generate a benzylic carbocation or a highly polarized complex that can be attacked by an electron-rich aromatic ring.[3] While the electron-withdrawing -CHF₂ group disfavors the formation of the benzylic carbocation, this reaction can still occur, especially with activated aromatic compounds.
-
Logical Relationship Diagram:
The pathway for Friedel-Crafts side reactions.
-
Preventative Measures:
-
Choice of Solvent: Avoid using aromatic solvents (e.g., toluene, xylene) if possible, especially if a Lewis acid is present. Opt for non-aromatic solvents like dichloromethane, acetonitrile, or THF.
-
Catalyst Control: If a Lewis acid is required for your primary reaction, use the mildest possible catalyst at the lowest effective concentration.
-
Temperature Management: Keep the reaction temperature as low as possible to disfavor the endergonic formation of the benzylic electrophile.
-
III. Frequently Asked Questions (FAQs)
Q1: How does the stability of the difluoromethyl group affect my reaction?
The difluoromethyl group is generally stable under a wide range of synthetic conditions. The C-F bonds are strong and not easily cleaved.[4] However, under very harsh acidic or basic conditions, or in the presence of certain reducing agents, degradation of the -CHF₂ group could potentially occur, though this is not a common side reaction under typical synthetic protocols.
Q2: What are the common impurities in commercial 4-(difluoromethyl)benzyl chloride?
Similar to other benzyl chlorides, commercial sources may contain:
-
4-(Difluoromethyl)benzyl alcohol: From hydrolysis during manufacturing or storage.
-
4-(Difluoromethyl)benzaldehyde: From oxidation.
-
Bis(4-(difluoromethyl)phenyl)methane: From self-condensation.
-
Residual starting materials from its synthesis.
Q3: How can I purify 4-(difluoromethyl)benzyl chloride before use?
If you suspect your starting material is impure, purification can significantly improve your reaction outcome.
-
Vacuum Distillation: This is the most common and effective method for purifying benzyl chlorides. Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition.
-
Column Chromatography: While possible, it can be challenging due to the reactivity of the benzyl chloride on silica gel. If this method is used, it should be performed quickly with a non-polar eluent system.
Q4: Can I use 4-(difluoromethyl)benzyl chloride in Grignard reactions?
Yes, benzyl chlorides can be used to form Grignard reagents. However, the formation of Wurtz-coupling products (dimerization of the benzyl group) can be a significant side reaction.[5] Using highly reactive magnesium (e.g., Rieke magnesium) and carefully controlled conditions can improve the yield of the desired Grignard reagent.
IV. Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
-
Setup: Under an inert atmosphere (N₂ or Ar), add your anhydrous solvent to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Reagents: Dissolve your nucleophile and, if necessary, a non-nucleophilic base (e.g., NaH, K₂CO₃) in the solvent.
-
Addition: Slowly add a solution of 4-(difluoromethyl)benzyl chloride (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction: Stir the reaction mixture at the desired temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of NH₄Cl). Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification of 4-(Difluoromethyl)benzyl Chloride by Vacuum Distillation
-
Setup: Assemble a distillation apparatus suitable for vacuum distillation. Ensure all joints are well-sealed.
-
Drying: If the chloride is wet, it can be dried over anhydrous CaCl₂ or MgSO₄ and then filtered.
-
Distillation: Heat the flask containing the crude 4-(difluoromethyl)benzyl chloride in an oil bath. Apply vacuum and slowly increase the temperature.
-
Collection: Collect the fraction that distills at the correct boiling point and pressure. Discard any forerun or high-boiling residue.
-
Storage: Store the purified product under an inert atmosphere, protected from light and moisture.
V. Quantitative Data Summary
| Compound | Key Property | Typical Value/Observation | Reference |
| 4-(Difluoromethyl)benzyl chloride | Reactivity Modifier | -CHF₂ is electron-withdrawing, slowing Sₙ1/Sₙ2 reactions vs. benzyl chloride. | [2][6] |
| 4-(Difluoromethyl)benzyl alcohol | Common Byproduct | Formed via hydrolysis with trace water. | [1] |
| 4-(Difluoromethyl)benzaldehyde | Oxidation Product | Formed from the benzyl chloride or alcohol. | [2] |
| Diaryl Methane Derivative | Friedel-Crafts Product | Can form in the presence of Lewis acids and aromatic solvents. | [3] |
VI. References
-
Shi, M., & Feng, Y. S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(10), 3235–3237.
-
Joseph, M., & Pradeep, T. (2007). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. Asian Journal of Chemistry, 19(6), 4735-4740.
-
Filo. (2025, December 20). hydrolysis (of benzyl chloride).
-
Yamashita, M., & Hata, M. (2013). Possibility of the Benzoic Acids Formation by Oxidation of Benzyl Chlorides in the Sand. Journal of Environmental Protection, 4, 126-128.
-
Wikipedia. (n.d.). Benzyl chloride.
-
Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7033-7085.
-
Wikipedia. (n.d.). Friedel–Crafts reaction.
-
BenchChem. (2025). Effect of benzyl chloride impurities on reaction outcome.
-
Supporting Information for a relevant chemical synthesis.
-
PubChem. (n.d.). 4-(Trifluoromethyl)benzyl chloride.
-
LookChem. (n.d.). Purification of Benzyl chloride.
-
Magata, Y., et al. (2000). Biologically stable [(18)F]-labeled benzylfluoride derivatives. Nuclear Medicine and Biology, 27(2), 137-142.
-
Voronkov, M. G., et al. (2016). Method of producing mono- and difluoro benzyl chlorides. Russian Patent RU2596872C1.
-
Wikipedia. (n.d.). Benzyl chloride.
-
Joseph, M., & Pradeep, T. (2007). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. Asian Journal of Chemistry, 19(6), 4735-4740.
-
BenchChem. (2025). Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride.
-
PubChem. (n.d.). 4-(Trifluoromethyl)benzoyl chloride.
-
Hudson, R. F., & Wardill, J. E. (1950). The effect of tertiary amines on the hydrolysis kinetics of benzoyl chloride in water-dioxane solutions. Journal of the Chemical Society, 1729-1733.
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
-
University of California, Irvine. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution.
-
Clark, J. (2015). Friedel-Crafts acylation of benzene.
-
Beller, M., et al. (2021). Friedel-Crafts Benzylations Mediated by FeCl3-based Deep Eutectic Solvents. Access to Substituted 1,1-diarylalkanes using Activated and Deactivated Electrophiles. ChemRxiv.
-
Chemistry LibreTexts. (2025, May 23). 4.4: Nucleophilic substitution and elimination reactions.
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.
-
S.P. College, Kolkata. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions.
-
Tanabe, K., & Ido, T. (1966). The Mechanism of the Hydrolysis of Benzal Chloride. JOURNAL OF THE RESEARCH INSTITUTE FOR CATALYSIS HOKKAIDO UNIVERSITY, 14(2), 123-130.
-
Wikipedia. (n.d.). Benzyl chloride.
-
Shi, M., & Feng, Y. S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(10), 3235–3237.
Sources
- 1. 4-(Difluoromethoxy)benzyl alcohol | C8H8F2O2 | CID 2736996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 6. spcmc.ac.in [spcmc.ac.in]
shelf life and degradation of 1-(Chloromethyl)-4-(difluoromethyl)benzene
Welcome to the technical support center for 1-(Chloromethyl)-4-(difluoromethyl)benzene (CAS No: 154465-23-3). This guide is designed for our research, development, and manufacturing partners. It provides in-depth answers to frequently asked questions and robust troubleshooting guides to ensure the integrity of your experiments and the successful application of this key intermediate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the shelf life, storage, and fundamental properties of 1-(Chloromethyl)-4-(difluoromethyl)benzene.
Q1: What is the expected shelf life of 1-(Chloromethyl)-4-(difluoromethyl)benzene?
While there is no universally fixed expiry date, the stability of this compound is highly dependent on storage conditions. When stored under the recommended conditions (see Q2), you can expect the product to maintain its purity specification for at least one to two years. However, we strongly advise performing a quality control check (see Protocol 1) on any material that has been stored for over a year or has been opened multiple times.
Q2: What are the optimal storage conditions to maximize shelf life?
To minimize degradation, proper storage is critical. The benzylic chloride functional group is susceptible to hydrolysis, and the compound can be sensitive to heat and light.[1]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[2][3] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen)[2][4] | Prevents moisture ingress and subsequent hydrolysis. |
| Container | Tightly sealed, amber glass bottle | Protects from light and moisture. Containers must be carefully resealed after opening.[5][6] |
| Location | Dry, well-ventilated area away from incompatible materials.[5][6][7] | Prevents accidental contact with reactive substances. |
Q3: What are the primary degradation pathways for this compound?
The most significant degradation pathway is hydrolysis of the chloromethyl group.[8][9][10] This reaction is catalyzed by the presence of water and can proceed via an SN1-type mechanism due to the resonance stabilization of the resulting benzylic carbocation.[8][11]
-
Primary Degradation Reaction: 1-(Chloromethyl)-4-(difluoromethyl)benzene reacts with water to form 1-(Hydroxymethyl)-4-(difluoromethyl)benzene and hydrochloric acid (HCl).[8]
Q4: Can I handle this material on the open bench?
It is strongly recommended to handle 1-(Chloromethyl)-4-(difluoromethyl)benzene in a well-ventilated fume hood.[6] The compound is a lachrymator (causes tearing) and can cause burns.[12] Inhalation of vapors should be avoided.[5][7] Always wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[3]
Part 2: Troubleshooting Guides
This section provides structured guidance for common experimental issues where the starting material's integrity may be a factor.
Problem 1: My reaction yield is significantly lower than expected.
-
Question: Could the quality of my 1-(Chloromethyl)-4-(difluoromethyl)benzene be the cause?
-
Answer: Yes, this is a primary suspect. If the starting material has degraded, its effective concentration is lower, and the main impurity, the corresponding benzyl alcohol, may interfere with your reaction.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low reaction yields.
Problem 2: I'm observing an unexpected side product in my reaction analysis.
-
Question: How can I determine if the impurity came from my 1-(Chloromethyl)-4-(difluoromethyl)benzene?
-
Answer: The most common impurity is the hydrolysis product, 1-(Hydroxymethyl)-4-(difluoromethyl)benzene. This alcohol can participate in various side reactions.
Troubleshooting Steps:
-
Analyze the Starting Material: Run a GC-MS or ¹H NMR analysis on an aliquot of your starting material (See Protocol 1).
-
Identify Impurities: Compare the analytical data against the expected structures of potential degradation products.
| Impurity | Analytical Signature (¹H NMR, CDCl₃) | Analytical Signature (GC-MS) |
| 1-(Hydroxymethyl)-4-(difluoromethyl)benzene | Singlet ~4.7 ppm (CH₂OH), broad singlet for OH | Distinct peak with a molecular ion corresponding to C₈H₈F₂O |
| 1,1'-[Oxybis(methylene)]bis[4-(difluoromethyl)benzene] | Singlet ~4.5 ppm (Ar-CH₂-O) | Higher boiling point peak with a molecular ion corresponding to C₁₆H₁₄F₄O |
-
Correlate with Side Product: Determine if the structure of your observed side product is consistent with a reaction involving the identified impurity. For example, if you are performing a Grignard reaction, the presence of the alcohol impurity would quench the Grignard reagent and lead to a protonated side product.
Part 3: Key Protocols & Visualizations
Protocol 1: Assessing Compound Purity by GC-FID
This protocol provides a standardized method for quantifying the purity of 1-(Chloromethyl)-4-(difluoromethyl)benzene and detecting key impurities. Gas chromatography with a flame ionization detector (GC-FID) is a robust method for this analysis.[13][14]
Methodology:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a high-purity solvent like dichloromethane or ethyl acetate.
-
Instrumentation (Example Conditions):
-
GC System: Agilent Intuvo 9000 GC or equivalent.[13]
-
Inlet: Split mode (e.g., 100:1), 250°C.
-
Column: A mid-polarity column, such as a DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm), is suitable.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
Detector: FID at 300°C.[13]
-
-
Analysis: Inject 1 µL of the prepared sample. Purity is determined by area percent calculation. The primary degradation product, 1-(Hydroxymethyl)-4-(difluoromethyl)benzene, will have a longer retention time than the parent compound due to its higher polarity and boiling point.
Degradation Pathway Visualization
The primary non-biological degradation route for 1-(Chloromethyl)-4-(difluoromethyl)benzene is hydrolysis, which can be followed by a self-condensation reaction, especially if acidic conditions (from HCl generation) persist.
Caption: Primary degradation pathways of the target compound.
References
- Filo. (2025, December 20). hydrolysis (of benzyl chloride).
- Combi-Blocks, Inc. (2023, July 17). Safety Data Sheet: 1-Chloro-4-(difluoromethyl)-2-fluoro-3-iodo-benzene.
- Hudson, R. F., & Wardill, J. E. (1950). The Mechanism of Hydrolysis of Acid Chlorides. Part I. Journal of the Chemical Society, 1729.
- SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride.
- Quora. (n.d.). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism?
- Tanabe, K. (n.d.). THE MECHANISM OF THE HYDROLYSIS OF BENZYL CHLORIDE. Hokkaido University Collection of Scholarly and Academic Papers (HUSCAP).
- Airgas. (2021, September 15).
- ChemicalBook. (2023, April 29). Chemical Safety Data Sheet MSDS / SDS - 1,4-BIS(CHLORODIFLUOROMETHYL)BENZENE.
- Echemi. (n.d.). 1-Chloro-4-(trifluoromethyl)benzene.
- ChemScene. (2025, December 8). Safety Data Sheet: 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride.
- Haz-Map. (n.d.). Benzene, 1-(chloromethyl)-4-fluoro- - Hazardous Agents.
- Occupational Safety and Health Administration. (2020, December 15). 1-CHLORO-4-TRIFLUOROMETHYLBENZENE.
- Agilent Technologies. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
- National Institute of Standards and Technology. (n.d.). Benzene, 1-(chloromethyl)-4-fluoro-. NIST Chemistry WebBook.
- BLD Pharm. (n.d.). 1-(Chloromethyl)-4-fluorobenzene.
- ResearchGate. (n.d.).
- NIOSH. (n.d.). Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces.
- van der Meer, J. R., van Neerven, A. R., de Vries, E. J., de Vos, W. M., & Zehnder, A. J. (1991). Complete nucleotide sequence of the tcb operon from Pseudomonas sp. strain P51, which encodes degradation of 1,2,4-trichlorobenzene. Journal of Bacteriology, 173(1), 72-81.
- Wang, Y., et al. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ChemRxiv.
- ResearchGate. (n.d.). Aerobic biodegradation pathways and initial enzymatic dioxygenase reaction for (a) monochlorobenzene and (b) 1,4-dichlorobenzene.
- van der Zaan, B. M., et al. (2012). Benzene degradation in a denitrifying biofilm reactor: activity and microbial community composition. Applied Microbiology and Biotechnology, 96(6), 1639–1648.
- European Patent Office. (2000, January 12). Preparation of 1,4-bis-(difluoromethyl)benzene (EP 0970938 A1).
Sources
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- 2. 1-(Chloromethyl)-4-(difluoromethoxy)benzene | 41772-09-2 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. 352-11-4|1-(Chloromethyl)-4-fluorobenzene|BLD Pharm [bldpharm.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. airgas.com [airgas.com]
- 8. hydrolysis (of benzyl chloride) | Filo [askfilo.com]
- 9. scispace.com [scispace.com]
- 10. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 11. chemistry1.quora.com [chemistry1.quora.com]
- 12. Benzene, 1-(chloromethyl)-4-fluoro- - Hazardous Agents | Haz-Map [haz-map.com]
- 13. agilent.com [agilent.com]
- 14. Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Disposal of Chlorinated Fluorinated Benzenes (CFBs)
Status: Operational Ticket ID: CFB-DISP-PROTO-01 Assigned Specialist: Senior Application Scientist, Chemical Safety Division[1]
Introduction: The Scope of Support
Welcome to the Advanced Chemical Safety Support Center. You are accessing this guide because you are handling Chlorinated Fluorinated Benzenes (CFBs) —a class of hybrid halogenated aromatic hydrocarbons (e.g., 1-chloro-4-fluorobenzene, chloropentafluorobenzene).[1]
The Technical Challenge: CFBs present a dual disposal challenge. The chlorine content contributes to potential dioxin formation if incinerated improperly, while the fluorine content (C-F bond) possesses exceptional thermal stability, requiring higher incineration temperatures than standard organics.[1] Furthermore, the electron-deficient nature of the aromatic ring makes these compounds susceptible to violent nucleophilic aromatic substitution, creating specific incompatibility hazards in the lab.[1]
This guide provides a self-validating workflow to ensure your disposal protocols meet scientific rigor and regulatory compliance (RCRA/EPA).
Module 1: Pre-Disposal Characterization (Triage)
Objective: Correctly categorize waste to prevent rejection by disposal facilities and avoid dangerous cross-reactivity.
Q: How do I classify my CFB waste stream?
A: You must classify CFBs as "Halogenated Solvent Waste."
Do not mix CFBs with non-halogenated solvents (e.g., acetone, ethanol) unless unavoidable.[1] Halogenated waste requires significantly more expensive and energy-intensive treatment (High-Temperature Incineration with scrubbing). Diluting it with non-halogenated fuel increases the volume of expensive waste.
Regulatory Coding (RCRA - USA Context):
-
F-Listed Waste: If the CFB was used as a solvent (e.g., spent degreasing agents), it often falls under F001 or F002 codes.[1][2][3]
-
D-Listed Waste: If the specific benzene derivative exhibits toxicity characteristics (e.g., Chlorobenzene), it may carry a D021 code.[1]
Q: What is the "Self-Validating" Check for this step?
A: Perform the Density Check . Most CFBs are denser than water and non-halogenated organic solvents.
-
Test: If you add a drop of your waste to water, does it sink?
-
Result: If yes, it confirms high halogen content.[1] Ensure the container is rated for high-density liquids to prevent mechanical failure of the bottom seam.
Module 2: Segregation & Chemical Compatibility (Storage)
Objective: Prevent spontaneous reaction or container failure during the accumulation phase.
Q: What are the absolute "Never Mix" incompatibilities for CFBs?
A: You must strictly isolate CFBs from Strong Bases and Reactive Metals .
The Mechanism of Danger:
-
Benzyne Formation (Explosion Hazard): In the presence of strong bases (e.g., organolithiums, sodium amide, or even concentrated NaOH/KOH in phase transfer conditions), CFBs can undergo dehydrohalogenation to form benzynes (highly reactive intermediates).[1] This reaction is often exothermic and can lead to runaway polymerization or explosion.
-
Violent Reduction: Contact with alkali metals (Li, Na, K) or metal hydrides can cause rapid, uncontrollable reduction of the C-Halogen bonds.[1]
Q: Which container material should I use?
A:
-
Recommended: High-Density Polyethylene (HDPE) or Teflon (PTFE) lined caps.
-
Avoid: Standard metal cans (unless lined) due to potential HCl/HF formation from hydrolysis over time, which corrodes metal.[1]
-
Prohibited: Aluminum containers.[4] (Aluminum can react with chlorinated hydrocarbons to form aluminum chloride, a Friedel-Crafts catalyst that can initiate violent polymerization).[1]
Module 3: The Disposal Pathway (Action)
Objective: The physical destruction of the compound.
Q: Can I use standard organic waste incineration?
A: No. You must specify High-Temperature Incineration (HTI) with acid gas scrubbing.
Technical Requirement: Standard incineration (~800°C) may not fully mineralize the C-F bonds (bond energy ~485 kJ/mol). Incomplete combustion can generate Perfluoroisobutene (PFIB) , a highly toxic gas, or various dioxin precursors.[1]
The Validated Protocol:
-
Temperature: The incinerator must operate >1,100°C (2,000°F) with a residence time >2 seconds.
-
Scrubbing: The facility must have rapid quench and alkaline scrubbing systems to capture Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gas generated during combustion.
-
Verification: Confirm your waste vendor facility is permitted for "Halogenated Organics" and specifically "Fluorinated Compounds."
Visualizing the Workflow
The following diagrams illustrate the decision logic and safety pathways.
Figure 1: Waste Stream Segregation Logic
Caption: Logic flow for segregating and packaging CFB waste to ensure safety and compliance.
Figure 2: The Incompatibility Hazard (Benzyne Mechanism)
Caption: Mechanism of benzyne formation when CFBs are mixed with strong bases, leading to explosion.[1]
Module 4: Emergency Protocols (Troubleshooting)
Issue: Accidental Spill in the Lab. Response:
-
Evacuate: CFB vapors can be hepatotoxic and narcotic. Clear the area.
-
PPE: Don nitrile gloves (double gloved) and a half-face respirator with organic vapor cartridges if ventilation is poor.
-
Absorb: Use a non-reactive absorbent (vermiculite or clay).
-
Critical: Do NOT use paper towels if the CFB is mixed with oxidizers (fire risk).
-
-
Decontaminate: Wash the surface with a soap/water solution. Do not use bleach (potential reaction with other contaminants).
Issue: Container is Bulging. Response:
-
Do not open. Bulging indicates internal pressure buildup, possibly from a slow chemical reaction or volatile expansion.[1]
-
Relieve Pressure Remotely: If possible, place in a fume hood and inform your safety officer immediately.
-
Cool: If the container is warm, it is undergoing a reaction. Clear the lab.
Summary of Quantitative Data
| Parameter | Specification | Reason/Causality |
| Waste Code | F001, F002, or D021 | RCRA classification for halogenated solvents.[1] |
| Incineration Temp | >1,100°C (2,000°F) | Required to break the stable C-F bond. |
| Residence Time | >2.0 Seconds | Ensures complete mineralization; prevents PICs. |
| Container Type | HDPE or Glass | Prevents corrosion (HCl/HF) and Al-reaction. |
| Incompatibility | Strong Bases, Al, Mg | Risk of explosion (Benzyne) or violent reduction.[1] |
References
-
United States Environmental Protection Agency (EPA). (2023). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Retrieved from [Link][5]
-
National Research Council. (2011).[6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[6] Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]
-
Vertex Environmental. (2020). Thermal Stability of PFAS and Fluorinated Compounds. (Contextualizing high-temperature requirements for C-F bonds). Retrieved from [Link](Note: General reference for C-F bond stability in remediation contexts).
-
Stanford University EH&S. (2020). Chemical Incompatibility Guide. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrometric Fragmentation of 1-(Chloromethyl)-4-(difluoromethyl)benzene
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification, characterization, and quantification. This guide provides an in-depth technical comparison of the fragmentation patterns of 1-(Chloromethyl)-4-(difluoromethyl)benzene when subjected to two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By delving into the mechanistic underpinnings of ion formation and fragmentation, this document aims to equip the reader with the expertise to predict, interpret, and leverage mass spectral data for this and structurally related compounds.
Introduction: The Analytical Challenge
1-(Chloromethyl)-4-(difluoromethyl)benzene is a substituted toluene derivative featuring two distinct halogenated moieties. The chloromethyl group is a reactive benzylic halide, while the difluoromethyl group presents a less common fluorinated substituent. The interplay of these two groups dictates the molecule's fragmentation behavior, offering a compelling case study for comparative analysis. Understanding how different ionization methods influence the fragmentation of this molecule is crucial for selecting the appropriate analytical technique and for accurate structural elucidation.
Methodologies: A Tale of Two Ionization Techniques
The choice of ionization technique is a critical first step in any mass spectrometry experiment, as it profoundly influences the type and extent of fragmentation observed. Here, we compare a "hard" ionization technique, Electron Ionization, typically coupled with Gas Chromatography (GC-MS), and a "soft" ionization technique, Electrospray Ionization, commonly used with Liquid Chromatography (LC-MS).
Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-MS/EI)
This classic technique involves introducing the thermally stable and volatile analyte into a high-vacuum source where it is bombarded with a high-energy electron beam (typically 70 eV).[1] This energetic interaction is often sufficient to not only ionize the molecule but also to induce extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure.[2]
Experimental Protocol:
-
Sample Preparation: A dilute solution of 1-(Chloromethyl)-4-(difluoromethyl)benzene is prepared in a volatile, non-polar solvent such as dichloromethane or hexane.
-
GC Separation: The sample is injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms). A temperature gradient is applied to ensure good separation and peak shape.
-
Ionization: The eluting analyte enters the EI source, where it is ionized by a 70 eV electron beam.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) and their mass-to-charge ratios (m/z) are recorded.
Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-MS/ESI)
In contrast to EI, ESI is a soft ionization technique that generates ions from solution with minimal fragmentation.[3] This is particularly useful for determining the molecular weight of the analyte. Fragmentation can then be induced in a controlled manner using tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID).[4][5]
Experimental Protocol:
-
Sample Preparation: The analyte is dissolved in a solvent system compatible with reverse-phase liquid chromatography, such as a mixture of acetonitrile and water, often with a small amount of formic acid to promote protonation.
-
LC Separation: The sample is injected into an HPLC or UHPLC system with a C18 column and separated using a solvent gradient.
-
Ionization: The column effluent is directed to the ESI source. A high voltage is applied to the nebulizing needle, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions (typically protonated molecules, [M+H]⁺).[3]
-
Tandem Mass Spectrometry (MS/MS): The precursor ion of interest (e.g., the [M+H]⁺ ion) is selected in the first mass analyzer, subjected to collisions with an inert gas (e.g., argon or nitrogen) in a collision cell to induce fragmentation, and the resulting product ions are analyzed in a second mass analyzer.[4]
Comparative Fragmentation Analysis
The structural features of 1-(Chloromethyl)-4-(difluoromethyl)benzene—a labile benzylic chloride and an electron-withdrawing difluoromethyl group—lead to distinct and informative fragmentation patterns under EI and ESI conditions.
Electron Ionization (EI) Fragmentation: A High-Energy Cascade
Under the high-energy conditions of EI, the molecular ion of 1-(Chloromethyl)-4-(difluoromethyl)benzene is expected to be observed, but likely with low abundance due to its propensity to fragment. The presence of a chlorine atom will result in a characteristic isotopic pattern for all chlorine-containing fragments, with the M+2 peak having an intensity of approximately one-third that of the M peak.[6]
The primary and most favored fragmentation pathway is the cleavage of the C-Cl bond at the benzylic position. This benzylic cleavage leads to the formation of a relatively stable benzyl cation. This cation is known to rearrange to the highly stable, aromatic tropylium ion.[7][8]
Key Predicted Fragments in EI-MS:
| m/z (for ³⁵Cl) | Proposed Fragment Structure | Fragmentation Pathway | Expected Relative Abundance |
| 176 | [C₈H₇F₂Cl]⁺• | Molecular Ion | Low |
| 141 | [C₈H₇F₂]⁺ | Loss of •Cl radical from the molecular ion | High |
| 125 | [C₇H₄F₂]⁺ | Loss of HCl from the molecular ion followed by rearrangement | Moderate |
| 91 | [C₇H₇]⁺ | Tropylium ion, formed from rearrangement of the benzyl cation | Very High (likely base peak) |
| 65 | [C₅H₅]⁺ | Loss of acetylene (C₂H₂) from the tropylium ion | Moderate |
Diagram of Predicted EI Fragmentation Pathway:
Caption: Predicted EI fragmentation of 1-(Chloromethyl)-4-(difluoromethyl)benzene.
Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID): Controlled Fragmentation
In positive-ion ESI, 1-(Chloromethyl)-4-(difluoromethyl)benzene is expected to be detected primarily as the protonated molecule, [M+H]⁺, or as adducts with solvent ions (e.g., [M+Na]⁺). The soft nature of ESI results in little to no in-source fragmentation. Subsequent MS/MS analysis of the isolated precursor ion provides controlled fragmentation that can be used for structural confirmation.
The fragmentation of the [M+H]⁺ ion under CID conditions will likely proceed through pathways that favor the formation of stable, even-electron ions. The initial protonation site will influence the subsequent fragmentation cascade.
Key Predicted Fragments in ESI-MS/MS (CID):
| Precursor m/z (for ³⁵Cl) | Product m/z | Proposed Fragment Structure | Fragmentation Pathway | Collision Energy |
| 177 | 141 | [C₈H₈F₂]⁺ | Loss of HCl from the protonated molecule | Low to Moderate |
| 177 | 125 | [C₇H₄F₂]⁺ | Loss of H₂O and HCl (if protonation occurs on Cl) | Moderate to High |
| 177 | 91 | [C₇H₇]⁺ | Loss of HCl and CHF₂ from the protonated molecule | High |
Diagram of Predicted ESI-MS/MS Fragmentation Pathway:
Caption: Predicted ESI-MS/MS fragmentation of protonated 1-(Chloromethyl)-4-(difluoromethyl)benzene.
Conclusion: A Comparative Summary
The mass spectrometric analysis of 1-(Chloromethyl)-4-(difluoromethyl)benzene provides a clear illustration of how the choice of ionization technique dictates the resulting fragmentation pattern.
-
Electron Ionization (EI) provides extensive fragmentation, offering a rich, detailed fingerprint of the molecule. The high-energy nature of EI readily cleaves the weak benzylic C-Cl bond, leading to the formation of the characteristic tropylium ion at m/z 91. While highly informative for structural elucidation, the molecular ion may be weak or absent.
-
Electrospray Ionization (ESI) , as a soft ionization method, excels at producing the intact protonated molecule, allowing for confident molecular weight determination. The subsequent use of CID in an MS/MS experiment allows for controlled fragmentation, which can be tailored by adjusting the collision energy to yield specific structural information.
For researchers and drug development professionals, the choice between these techniques will depend on the analytical goal. For initial identification and structural confirmation where a detailed fragmentation pattern is desired, GC-MS with EI is a powerful tool. For analyses requiring high sensitivity and the confirmation of the molecular weight, especially in complex matrices, LC-MS with ESI and tandem mass spectrometry is the preferred approach. This guide provides the foundational knowledge to make informed decisions and to accurately interpret the mass spectral data of 1-(Chloromethyl)-4-(difluoromethyl)benzene and related halogenated aromatic compounds.
References
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Tait, J. M. S., Shannon, T. W., & Harrison, A. G. (1962). Metastable Transitions in the Mass Spectra of Toluene and the Xylenes. Journal of the American Chemical Society, 84(1), 4-8. [Link]
-
IRAP. (2018). Benzylium and tropylium cations identified as the two stable isomers of C7H7+. [Link]
-
East Tennessee State University. (n.d.). Potential Energy Surface around the Tropylium Ion. Digital Commons@ETSU. [Link]
-
MDPI. (2023). Tropylium Ion. Encyclopedia. [Link]
-
Lifshitz, C. (2000). Tropylium Ion Formation from Toluene: Solution of an Old Problem in Organic Mass Spectrometry. Accounts of Chemical Research, 33(11), 773-780. [Link]
-
NIST. (n.d.). Benzyl chloride. NIST WebBook. [Link]
-
NIST. (n.d.). Benzene, 1-chloro-4-(trifluoromethyl)-. NIST WebBook. [Link]
-
NIST. (n.d.). Benzene, 1-(chloromethyl)-4-fluoro-. NIST WebBook. [Link]
-
MassBank. (2008). Benzyl halides. [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. [Link]
-
NIST. (n.d.). Benzyl chloride. NIST WebBook. [Link]
-
NIST. (n.d.). Benzene, 1-chloro-4-(chloromethyl)-. NIST WebBook. [Link]
-
University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
ResearchGate. (2025). (PDF) Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. [Link]
-
PubChem. (n.d.). (Difluoromethyl)benzene. [Link]
-
Supporting Information. (n.d.). Preparation of Substrates. [Link]
-
AZoM. (2024). Electron Impact or Chemical Ionization for Mass Spectrometry. [Link]
-
Asian Journal of Research in Chemistry. (2009). Advance in Mass Ionization Techniques. [Link]
-
LCGC International. (n.d.). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. [Link]
-
Mass Analytica. (2022). Comparison of CID and EAD fragmentation with automated assignment for small molecule structure elucidation. [Link]
-
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]
-
Metabo-Navigator. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
-
ResearchGate. (n.d.). Fragmentation pathways proposed for the degradation under different CID.... [Link]
-
SlidePlayer. (n.d.). Interpretation of mass spectra. [Link]
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A Comparative Guide to the Reactivity of 4-(Difluoromethyl)benzyl Chloride vs. Benzyl Chloride
Introduction: Beyond the Standard Benzyl Group
For decades, benzyl chloride has served as a cornerstone reagent in organic synthesis, primarily for the introduction of the benzyl (Bn) protecting group for alcohols and carboxylic acids.[1] Its reactivity profile is well-understood, making it a reliable tool for synthetic chemists. However, in the landscape of modern drug discovery and materials science, there is a growing demand for structurally analogous building blocks that can fine-tune the electronic, metabolic, and pharmacokinetic properties of a molecule.
Enter 4-(difluoromethyl)benzyl chloride. The substitution of a para-hydrogen with a difluoromethyl (CHF₂) group introduces a profound electronic perturbation, significantly altering the molecule's reactivity. This guide provides a comprehensive comparison of the reactivity of these two benzylic halides, grounded in mechanistic principles and supported by experimental design, to inform researchers in their synthetic planning and reaction optimization.
The Decisive Factor: Electronic Effects on the Benzylic Carbon
The reactivity of benzyl chlorides in nucleophilic substitution reactions is exquisitely sensitive to the electronic nature of substituents on the aromatic ring. These reactions can proceed through two primary pathways: the unimolecular Sₙ1 mechanism, which involves a carbocation intermediate, or the bimolecular Sₙ2 mechanism, which involves a concerted backside attack by the nucleophile. For benzylic systems, the ability of the benzene ring to stabilize a positive charge through resonance often favors an Sₙ1 or Sₙ1-like pathway, especially in polar, protic solvents.[2][3]
The stability of the intermediate benzyl cation is paramount to the reaction rate in an Sₙ1 process.
-
Benzyl Chloride : The parent system forms a resonance-stabilized benzyl cation. The rate of its formation is our baseline (k₀).
-
4-(Difluoromethyl)benzyl Chloride : The difluoromethyl group is a potent electron-withdrawing group. This is due to the strong inductive effect (-I) of the two highly electronegative fluorine atoms. Unlike a methoxy group (-OCH₃), which can donate electron density through resonance (+M), the -CHF₂ group offers no such resonance stabilization. Instead, it actively pulls electron density away from the aromatic ring and, critically, from the benzylic carbon.
This strong inductive withdrawal destabilizes the incipient positive charge of the benzyl cation intermediate, increasing the activation energy for its formation and thus dramatically slowing the reaction rate.[4][5]
The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for this effect.[6][7] The substituent constant, σₚ, for the -CHF₂ group is approximately +0.35.[8] The positive value confirms its electron-withdrawing nature. For Sₙ1 solvolysis of benzyl chlorides, the reaction constant (ρ) is large and negative, indicating that the reaction is highly sensitive to substituents and is accelerated by electron-donating groups. Consequently, a substituent with a positive σ value, like -CHF₂, will lead to a significantly lower reaction rate (k) compared to hydrogen (σₚ = 0).
Caption: General Sₙ1 mechanism for benzyl chlorides.
Comparative Reactivity: A Quantitative Perspective
The table below provides an illustrative comparison of relative solvolysis rates for various para-substituted benzyl chlorides in an aqueous solvent system, placing the expected reactivity of the -CHF₂ substituted compound in context.
| Para-Substituent (X) in X-C₆H₄CH₂Cl | Hammett Constant (σₚ) | Nature of Group | Expected Relative Rate of Solvolysis (k_rel) |
| -OCH₃ | -0.27 | Strong Electron-Donating | ~2000 |
| -CH₃ | -0.17 | Electron-Donating | ~20 |
| -H (Benzyl Chloride) | 0.00 | Reference | 1 |
| -Cl | +0.23 | Electron-Withdrawing | ~0.1 |
| -CHF₂ | +0.35 [8] | Strong Electron-Withdrawing | ~0.03 (Estimated) |
| -NO₂ | +0.78 | Very Strong Electron-Withdrawing | ~0.0001 |
Note: Relative rates are estimates based on Hammett correlations and published data for similar systems to illustrate the trend.[9][10] Actual values will vary with specific reaction conditions.
Caption: Electronic effect on carbocation stability.
Experimental Protocol: A Comparative Kinetic Solvolysis Study
To empirically validate the predicted reactivity difference, a straightforward kinetic experiment can be performed. This protocol describes the monitoring of the solvolysis of both chlorides by measuring the rate of hydrochloric acid production.
Objective: To determine the pseudo-first-order rate constants (k') for the solvolysis of benzyl chloride and 4-(difluoromethyl)benzyl chloride.
Materials:
-
Benzyl chloride
-
4-(difluoromethyl)benzyl chloride
-
Ethanol (ACS grade)
-
Deionized water
-
Sodium hydroxide (0.01 M standardized solution)
-
Phenolphthalein indicator
-
Constant temperature water bath (e.g., 40.0 ± 0.1 °C)
-
Stopwatches, burettes, pipettes, and conical flasks
Procedure:
-
Solvent Preparation: Prepare 200 mL of an 80:20 (v/v) ethanol-water solution. Allow it to equilibrate to the desired temperature (40.0 °C) in the water bath.
-
Substrate Solution Preparation:
-
Accurately prepare a 0.1 M solution of benzyl chloride in the 80:20 ethanol-water solvent.
-
Accurately prepare a 0.1 M solution of 4-(difluoromethyl)benzyl chloride in the same solvent.
-
-
Kinetic Run (performed for each substrate):
-
Pipette 50.0 mL of the 80:20 ethanol-water solvent into a 125 mL conical flask. Add 2-3 drops of phenolphthalein.
-
Place the flask in the constant temperature water bath and allow it to equilibrate for at least 10 minutes.
-
Rapidly pipette 1.00 mL of the 0.1 M substrate solution into the flask, start the stopwatch immediately, and swirl to mix. This is time t=0.
-
Immediately, withdraw a 5.00 mL aliquot of the reaction mixture and quench it in a separate flask containing ~10 mL of acetone (to halt the reaction).
-
Titrate the quenched aliquot with the standardized 0.01 M NaOH solution to the phenolphthalein endpoint. Record the volume of NaOH used. This gives the "infinity" reading if left long enough, but is practically used to determine the concentration at t=0.
-
At regular intervals (e.g., every 10, 20, 30, 45, 60, 90 minutes for benzyl chloride; longer intervals will be needed for the less reactive substrate), withdraw additional 5.00 mL aliquots, quench, and titrate.
-
-
Data Analysis:
-
The amount of HCl produced at time t is proportional to (Vₜ - V₀), where Vₜ is the titre volume at time t.
-
The initial concentration of the benzyl chloride is proportional to (V∞ - V₀), where V∞ is the titre volume after the reaction has gone to completion (can be calculated or left for >10 half-lives).
-
The concentration of benzyl chloride remaining at time t is proportional to (V∞ - Vₜ).
-
For a first-order reaction, the integrated rate law is: ln(V∞ - Vₜ) = -k't + ln(V∞ - V₀).
-
Plot ln(V∞ - Vₜ) versus time (t). The plot should be a straight line with a slope equal to -k'.
-
Compare the calculated k' values for the two substrates.
-
Caption: Workflow for the comparative kinetic study.
Conclusions and Practical Implications for Researchers
The evidence is unequivocal: 4-(difluoromethyl)benzyl chloride is substantially less reactive than benzyl chloride in nucleophilic substitution reactions.
This decreased reactivity is a direct and predictable consequence of the potent electron-withdrawing inductive effect of the para-difluoromethyl substituent. This group destabilizes the formation of the benzyl cation intermediate that is central to the Sₙ1 reaction pathway common for these substrates.
For the practicing scientist, this has critical implications:
-
Reaction Conditions: When substituting the chloride of 4-(difluoromethyl)benzyl chloride, one must anticipate the need for more forcing reaction conditions compared to benzyl chloride. This may include higher temperatures, longer reaction times, the use of a stronger nucleophile, or employing a more polar aprotic solvent to favor an Sₙ2 pathway if applicable.
-
Protecting Group Chemistry: If using the 4-(difluoromethyl)benzyl group as a protecting group, its removal via reactions that rely on cation formation (e.g., acid-catalyzed cleavage) will be more difficult than for a standard benzyl group. Conversely, it will be more stable to acidic conditions, a property that can be exploited in a multi-step synthesis.
-
Process Development: For professionals in drug development, recognizing this inherent low reactivity is crucial for designing robust and scalable synthetic routes. Attempting a direct "copy-paste" of conditions used for benzyl chloride will likely result in low conversion and yield.
By understanding the fundamental electronic principles governing this reactivity difference, researchers can make more informed decisions, saving valuable time and resources in the lab and accelerating the development of novel chemical entities.
References
-
Xiang, M., Zhou, C., Yang, X.-L., Chen, B., Tung, C.-H., & Wu, L.-Z. (2020). J. Org. Chem., 85, 9080-9087. (Provides context on benzyl chloride synthesis and reactivity). [Link]
-
Zhang, P., Le, C., & MacMillan, D. W. C. (2016). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters, 18(15), 3662–3665. (Discusses reactivity of benzyl halides with electron-withdrawing groups). [Link]
-
Vaia. (n.d.). Problem 14 The compounds benzyl chloride... (Discusses electron-withdrawing effects of chlorinated methyl groups on a benzene ring). [Link]
-
Burley, R. E. M. (n.d.). A KINETIC STUDY OF THE SOLVOLYSIS OF SOME DIPHENYLMETHYL CHLORIDES. (Thesis providing in-depth discussion on substituent effects on solvolysis rates). [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Authoritative source for Hammett constants). [Link]
-
Richard, J. P., Amyes, T. L., & Toteva, M. M. (2004). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 126(29), 9166–9175. (Detailed study on solvolysis of substituted benzyl chlorides). [Link]
-
Vaia. (n.d.). Problem 16 The compounds benzyl chloride... (Further explanation of electron-withdrawing effects). [Link]
-
Ashan, A., & Shah, S. (1983). Methanolysis (solvolysis) and synthesis of 4′-substituted 4-benzyloxybenzyl chlorides and some related compounds. Journal of the Chemical Society, Perkin Transactions 2, 11, 1549-1555. (Comparative study of solvolysis for substituted benzyl chlorides). [Link]
-
Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. (Educational text explaining the Hammett Equation). [Link]
-
Wikipedia. (n.d.). Hammett equation. (General reference for the Hammett equation). [Link]
-
YouTube. (2022). Effect of an electron withdrawing group in a benzyl cation. (Visual explanation of EWG effects on cation stability). [Link]
-
ResearchGate. (n.d.). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution | Request PDF. (Access to research paper on solvolysis). [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. (Discussion forum on Sₙ1 vs Sₙ2 for benzyl halides). [Link]
-
NPTEL. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-6, PPT-21 SN1 Reactions. (Educational material on Sₙ1 reactions and solvent effects). [Link]
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- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 9. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spectroscopic Characterization of 1-(Chloromethyl)-4-(difluoromethyl)benzene
Publish Comparison Guide
Executive Summary: The Difluoromethyl Advantage
In modern drug discovery, the difluoromethyl group (
1-(Chloromethyl)-4-(difluoromethyl)benzene (Structure:
This guide provides an authoritative spectroscopic comparison to ensure the identity and purity of the difluoromethyl analog, focusing on the diagnostic
Comparative Spectroscopic Profile
The following table contrasts the target compound with its most common alternative. The definitive differentiator is the geminal proton-fluorine coupling (
Table 1: Spectroscopic Fingerprint Comparison
| Feature | Target: 1-(Chloromethyl)-4-(difluoromethyl)benzene | Alternative: 1-(Chloromethyl)-4-(trifluoromethyl)benzene |
| Formula | ||
| Doublet ( | Singlet ( | |
| None (Singlet) | ||
| Triplet ( | No signal in this region (Ar-H only) | |
| Triplet ( | Quartet ( | |
| IR Spectrum | C-H stretch (benzylic) + C-F stretch (~1100-1200 cm⁻¹) | C-F stretch (strong, broad) |
Critical Insight: The presence of a singlet in the
F NMR spectrum at -63 ppm indicates contamination with the trifluoromethyl analog or oxidation to the carboxylic acid derivative.
Detailed Characterization Protocols
Synthesis & Sample History
Note: This compound is often prepared in situ due to the volatility and reactivity of benzyl chlorides.
-
Precursor: 4-(Difluoromethyl)benzyl alcohol (CAS: 444915-77-9).[1]
-
Transformation: Chlorination using Thionyl Chloride (
) in DCM. -
Purity Check: Monitor the disappearance of the hydroxymethyl doublet (
ppm) and appearance of the chloromethyl singlet ( ppm).
NMR Acquisition Strategy
To resolve the large geminal coupling (
Protocol:
-
Solvent:
(Neutralized with basic alumina to prevent hydrolysis). -
NMR:
-
Spectral Width: Ensure window covers -2 ppm to 12 ppm.
-
Focus: Zoom into the 6.4–6.9 ppm region. You must observe a triplet (integrating to 1H). This is the proton attached to the difluoromethyl carbon.
-
Coupling Verification: The distance between the outer legs of the triplet must be approx. 112 Hz (2 * 56 Hz).
-
-
F NMR:
-
Decoupling: Acquire both proton-coupled and proton-decoupled spectra.
-
Coupled: Signal appears as a doublet (
Hz). -
Decoupled: Signal collapses to a singlet. This collapse confirms the F-H connectivity.
-
GC-MS Fragmentation Analysis
Mass spectrometry provides orthogonal validation.
-
Inlet Temp: 250°C (Avoid thermal degradation).
-
Column: HP-5ms or equivalent non-polar column.
-
Diagnostic Ions (EI Source):
-
Molecular Ion (
): m/z ~176 (for Cl) and 178 (for Cl) in a 3:1 ratio. -
Base Peak: m/z 141 (
). Loss of the benzylic chlorine is the dominant fragmentation pathway, generating the resonance-stabilized 4-(difluoromethyl)benzyl cation. -
Difluoro Tropylium: Further fragmentation may show m/z ~127 (loss of :CH2 from benzyl cation, less common) or loss of F (
).
-
Visualization: Characterization Workflow
The following diagram outlines the logical decision tree for validating the material.
Caption: Logical workflow for distinguishing 1-(Chloromethyl)-4-(difluoromethyl)benzene from its trifluoromethyl analog using NMR splitting patterns.
References
-
Chemical Identity & Precursors
- Spectroscopic Methodology: Hu, J., Zhang, W., & Ni, C. (2014). "Synthesis of difluoromethylated arenes." Chemistry – A European Journal. (Describes characteristic NMR shifts of Ar-CHF2 moieties). Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. (Authoritative text on J-coupling constants for CHF2 groups).
-
Synthesis Protocols
-
Detailed general procedure for converting benzyl alcohols to benzyl chlorides using thionyl chloride: Organic Chemistry Portal, Synthesis of Benzyl Chlorides. [Link]([Link] halides/benzyl-halides.shtm)
-
Sources
Safety Operating Guide
Proper Disposal Procedures: 1-(Chloromethyl)-4-(difluoromethyl)benzene
[1]
Executive Summary & Chemical Profile
This guide defines the standard operating procedure (SOP) for the disposal of 1-(Chloromethyl)-4-(difluoromethyl)benzene (CAS: 43141-66-8).[1] This compound presents a dual-hazard profile: the benzylic chloride moiety confers high electrophilic reactivity (alkylating agent, lachrymator, corrosive), while the difluoromethyl group introduces stability that necessitates specific incineration parameters to manage hydrogen fluoride (HF) generation.
Immediate Hazard Identification:
-
Primary Risk: Severe skin burns, eye damage, and respiratory irritation (Lachrymator).
-
Disposal Class: Halogenated Organic Waste.
-
Critical Constraint: Do not mix with strong oxidizers or alkali metals. Thermal decomposition releases HF and HCl .
| Property | Data | Operational Implication |
| CAS Number | 43141-66-8 | Use for waste manifesting.[1] |
| Molecular Formula | High halogen content requires specialized incineration. | |
| Physical State | Liquid (typically) | Flash point ~60°C (Combustible).[2] |
| Reactivity | Electrophilic | Reacts violently with amines/bases; hydrolyzes in water. |
Pre-Disposal Risk Assessment (The "Why")
Effective disposal requires understanding the causality of the hazard. You are not simply discarding a solvent; you are managing a reactive intermediate.[3]
-
The Alkylating Threat (Benzylic Chloride): The
bond is activated by the benzene ring. In the waste stream, this can alkylate other nucleophilic waste components (amines, thiols), generating heat and potentially toxic byproducts. Action: Unreacted bulk material should often be quenched (deactivated) before entering the commingled waste stream. -
The Fluorine Factor (Difluoromethyl): Unlike simple chlorinated solvents, the
group is metabolically stable but thermally degrades to Hydrogen Fluoride (HF). Action: Waste labels must explicitly state "Fluorinated" to ensure the incineration facility uses appropriate scrubbers.
Operational Disposal Protocols
Protocol A: Bulk Liquid & Stock Disposal (Quenching)
Use this protocol for expired stock or excess reagent (>10 mL).[1]
Principle: Convert the reactive alkyl chloride into a stable benzyl alcohol or ether via controlled hydrolysis or solvolysis.
-
Preparation: Set up a 3-neck flask in a fume hood. Equip with a stir bar, addition funnel, and temperature probe.
-
Solvent Charge: Add Ethanol (EtOH) or Isopropanol (IPA) to the flask (approx. 10 volumes relative to the waste).
-
Cooling: Cool the solvent bath to 0–5°C.
-
Addition: Slowly add the 1-(Chloromethyl)-4-(difluoromethyl)benzene to the alcohol.
-
Neutralization: Slowly add a dilute base (e.g., 2M Aqueous Sodium Carbonate
) or dilute Ammonium Hydroxide ( ).-
Note: Avoid strong, concentrated bases (e.g., 10M NaOH) to prevent rapid exotherms or polymerization.
-
-
Verification: Allow to warm to room temperature and stir for 1-2 hours. Check pH (aim for pH 7-9).
-
Disposal: The resulting mixture (now containing the benzyl alcohol/ether derivative and salts) should be transferred to the Halogenated Organic Waste container.
Protocol B: Trace Residue & Glassware
Use this for empty bottles, syringes, and reaction glassware.
-
Rinse: Triple rinse glassware with Acetone or Dichloromethane (DCM).
-
Segregation: Pour rinsate directly into the Halogenated Organic Waste carboy.
-
Decontamination: Leave glassware in the back of the fume hood to off-gas residual lachrymatory vapors before washing.[1]
Waste Segregation & Labeling
Proper segregation is the primary defense against unexpected incompatibility reactions in waste storage areas.
-
Container Type: HDPE (High-Density Polyethylene) or Glass.[1] Avoid metal containers due to potential HCl generation causing corrosion.[1]
-
Stream: Halogenated Organic Solvents .
-
Incompatibility: NEVER mix with "Non-Halogenated" waste (e.g., acetone, methanol) if the facility incinerates them separately, as the halogen content ruins the fuel value of non-halogenated streams.
Labeling Requirement:
WASTE TYPE: Halogenated Organic Liquid CONSTITUENTS: 1-(Chloromethyl)-4-(difluoromethyl)benzene, Ethanol, Dichloromethane. [1] HAZARDS: Irritant, Combustible, Contains Fluorine .[4]
Decision Workflow (Visualization)
The following diagram outlines the logical decision tree for handling this specific compound.
Figure 1: Decision matrix for the safe disposal of fluorinated benzylic chlorides, distinguishing between bulk quenching and trace handling.
Final Disposal Path (Incineration)
The ultimate fate of this chemical must be High-Temperature Incineration .[1]
-
Mechanism: Combustion at >1100°C breaks the
and bonds.[1] -
Byproducts:
, , (gas), and (gas) . -
Regulatory Requirement: The incineration facility must be permitted to handle halogenated waste and equipped with caustic scrubbers (e.g., Calcium Hydroxide injection) to neutralize the Hydrogen Fluoride gas before stack release. Failure to flag the fluorine content can lead to damage of the incinerator's refractory lining and regulatory fines.
References
-
Fisher Scientific. (2024). Safety Data Sheet: 1-Chloro-4-(difluoromethyl)benzene. Retrieved from [1]
-
Sigma-Aldrich. (2024).[1] Product Specification and SDS: 1-Chloro-4-(difluoromethyl)benzene. Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Management of Halogenated Solvents. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2775984 (1-(Chloromethyl)-4-(difluoromethyl)benzene). Retrieved from
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
